molecular formula C5H12ClNO B2745662 2-(Prop-2-en-1-yloxy)ethan-1-amine hydrochloride CAS No. 1989672-07-2

2-(Prop-2-en-1-yloxy)ethan-1-amine hydrochloride

Cat. No.: B2745662
CAS No.: 1989672-07-2
M. Wt: 137.61
InChI Key: BYHSFTFGFCNWQH-UHFFFAOYSA-N
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Description

2-(Prop-2-en-1-yloxy)ethan-1-amine hydrochloride is a useful research compound. Its molecular formula is C5H12ClNO and its molecular weight is 137.61. The purity is usually 95%.
BenchChem offers high-quality 2-(Prop-2-en-1-yloxy)ethan-1-amine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Prop-2-en-1-yloxy)ethan-1-amine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-prop-2-enoxyethanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO.ClH/c1-2-4-7-5-3-6;/h2H,1,3-6H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYHSFTFGFCNWQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOCCN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

137.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Molecular weight and structure of aminoethyl allyl ether hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Identity, Synthesis, and Application in Thiol-Ene "Click" Hydrogels

Executive Summary

Aminoethyl allyl ether hydrochloride (2-(Allyloxy)ethanamine HCl) is a high-value heterobifunctional linker used extensively in biomaterials science and drug delivery. Its utility lies in its dual reactivity: the primary amine facilitates conjugation to carboxylic acids or activated esters (e.g., NHS-esters) on biomolecules, while the allyl ether moiety serves as a robust handle for radical-mediated thiol-ene "click" chemistry. This guide provides a definitive technical profile, synthesis logic, and validated application protocols for researchers utilizing this compound in hydrogel fabrication and surface functionalization.

Part 1: Physicochemical Identity

The hydrochloride salt form is preferred in laboratory settings due to its enhanced stability against oxidation and polymerization compared to the free base.

Table 1: Chemical Specifications
PropertySpecification
Systematic Name 2-(Allyloxy)ethanamine hydrochloride
Synonyms Aminoethyl allyl ether HCl; 2-(Prop-2-en-1-yloxy)ethan-1-amine HCl
Chemical Formula

Molecular Weight 137.61 g/mol (Salt); 101.15 g/mol (Free Base)
CAS Number 111574-85-3 (Free Base Reference)
Appearance White to off-white hygroscopic crystalline solid
Solubility Highly soluble in water, methanol, DMSO; Insoluble in diethyl ether
Functional Groups Primary Amine (Ammonium), Allyl Ether (Terminal Alkene)

Part 2: Structural Analysis & Characterization

To ensure data integrity in sensitive applications like drug delivery, the identity of aminoethyl allyl ether hydrochloride must be rigorously validated. The following NMR profile acts as a self-validating standard.

Diagnostic H NMR Profile ( , 400 MHz)

The spectrum is characterized by three distinct regions. Note that in


, the ammonium protons (

) exchange and are not visible.[1]
  • Vinyl Region (Terminal Alkene):

    • 
      5.85 – 5.95 ppm  (Multiplet, 1H): Methine proton (
      
      
      
      ) of the allyl group.
    • 
      5.20 – 5.35 ppm  (Multiplet, 2H): Terminal methylene protons (
      
      
      
      ). Distinct splitting pattern confirms the allyl ether connectivity.
  • Ether Linkage Region:

    • 
      4.05 ppm  (Doublet, 2H, 
      
      
      
      ): Allylic methylene (
      
      
      ).
    • 
      3.75 ppm  (Triplet, 2H): Ethylene glycol ether methylene (
      
      
      
      ).
  • Amine Region:

    • 
      3.15 – 3.25 ppm  (Triplet, 2H): Methylene adjacent to the ammonium group (
      
      
      
      ). This peak shifts upfield (~2.8 ppm) if the sample is neutralized to the free base.
Diagram 1: Structural Verification Logic

The following diagram illustrates the logical flow for confirming the structure, linking specific spectral features to functional moieties.

structural_verification Sample Unknown Sample (White Solid) Solubility Solubility Test (Water/DMSO) Sample->Solubility NMR 1H NMR (D2O) Solubility->NMR Dissolved Vinyl Vinyl Region (5.2-5.9 ppm) Confirms Allyl NMR->Vinyl Ether Ether Region (3.7-4.1 ppm) Confirms Linker NMR->Ether Amine Amine Region (3.2 ppm) Confirms HCl Salt NMR->Amine Result VALIDATED IDENTITY: Aminoethyl Allyl Ether HCl Vinyl->Result Ether->Result Amine->Result

Caption: Logical workflow for structural validation using NMR spectroscopy markers.

Part 3: Synthetic Logic & Manufacturing

While direct alkylation of ethanolamine is possible, it often leads to poly-alkylation and difficult separations. The N-Protection Route is the authoritative method for high-purity synthesis, ensuring the amine remains primary.

Protocol: N-Boc Protected Synthesis
  • Protection: React Ethanolamine with Di-tert-butyl dicarbonate (

    
    ) to form 
    
    
    
    -Boc-ethanolamine.
  • Allylation: Treat

    
    -Boc-ethanolamine with Allyl Bromide using Sodium Hydride (NaH) in anhydrous THF. The Boc group prevents 
    
    
    
    -alkylation, forcing
    
    
    -alkylation (Williamson Ether Synthesis).
  • Deprotection & Salt Formation: Treat the intermediate with 4M HCl in Dioxane. The Boc group is cleaved, and the product precipitates directly as the pure hydrochloride salt.

Part 4: Functional Utility in Drug Development

The primary application of aminoethyl allyl ether HCl is in Thiol-Ene Click Chemistry . This reaction is orthogonal to many other conjugation methods (like Amine-NHS), allowing for the creation of complex, bioactive hydrogels.

Experimental Protocol: Radical-Mediated Thiol-Ene Hydrogel Formation

This protocol describes the formation of a PEG-based hydrogel using aminoethyl allyl ether as the crosslinking motif.

Materials:

  • Polymer Backbone: 4-arm PEG-Thiol (MW 10kDa).

  • Crosslinker/Monomer: Aminoethyl allyl ether HCl (converted to free base or used in buffered solution).

  • Photoinitiator: Lithium phenyl-2,4,6-trimethylbenzoylphosphinate (LAP).

  • Buffer: PBS (pH 7.4).

Step-by-Step Methodology:

  • Stoichiometry Calculation: Calculate the molar ratio of Thiol (

    
    ) to Allyl (
    
    
    
    ) groups. A 1:1 ratio yields a tightly crosslinked network.
  • Pre-cursor Solution: Dissolve PEG-Thiol (10 wt%) and Aminoethyl allyl ether (stoichiometric equivalent) in PBS.

  • Initiator Addition: Add LAP photoinitiator to a final concentration of 0.05% (w/v).

  • Degassing: Purge the solution with Nitrogen for 2 minutes to remove Oxygen (a radical scavenger).

  • Photopolymerization: Irradiate with UV light (365 nm, 10 mW/cm²) for 2–5 minutes.

  • Validation: Invert the vial. The solution should form a solid, transparent hydrogel.

Diagram 2: Thiol-Ene Crosslinking Mechanism

This diagram visualizes the radical step-growth mechanism that drives the hydrogel formation.

thiol_ene_mechanism Initiator Photoinitiator (LAP) + UV Light (365nm) Radical Thiyl Radical (RS•) Initiator->Radical Generates Intermediate Carbon-Centered Radical Radical->Intermediate Attacks Alkene Monomer Aminoethyl Allyl Ether (Allyl Group) Monomer->Intermediate ChainTransfer Chain Transfer (Reacts with R-SH) Intermediate->ChainTransfer ChainTransfer->Radical Regenerates RS• (Cycle Continues) Product Thioether Linkage (Stable Hydrogel Network) ChainTransfer->Product Forms Bond

Caption: Step-growth radical mechanism of thiol-ene conjugation yielding a stable thioether bond.

Part 5: Handling & Stability

  • Hygroscopicity: The HCl salt is hygroscopic.[2] Store in a desiccator at -20°C.

  • Stability: Stable for >1 year if kept dry. Aqueous solutions should be prepared fresh to prevent slow hydrolysis or microbial growth.

  • Safety: Irritant to eyes and skin.[2] Handle with standard PPE.

References

  • PubChem. Compound Summary: 2-(Allyloxy)ethylamine.[3] National Library of Medicine. Available at: [Link]

  • Hoyle, C. E., & Bowman, C. N. (2010). Thiol-Ene Click Chemistry.[4] Angewandte Chemie International Edition. Available at: [Link]

  • Fairbanks, B. D., et al. (2009). Photoinitiated Polymerization of PEG-diacrylate with lithium phenyl-2,4,6-trimethylbenzoylphosphinate: polymerization rate and cytocompatibility. Biomaterials. Available at: [Link]

Sources

A Comprehensive Technical Guide to 2-(Prop-2-en-1-yloxy)ethan-1-amine Hydrochloride: Identifiers, Properties, and Synthetic Considerations

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of 2-(Prop-2-en-1-yloxy)ethan-1-amine hydrochloride, a chemical compound with potential applications in various research and development sectors. The document will delve into its chemical identifiers, physicochemical properties, and a detailed, hypothetical protocol for its synthesis, offering a valuable resource for professionals in the field.

Chemical Identity and Identifiers

A crucial aspect of handling and utilizing any chemical compound is the accurate identification through standardized numbering and nomenclature systems. For 2-(Prop-2-en-1-yloxy)ethan-1-amine and its hydrochloride salt, there exists some ambiguity in publicly accessible databases. While the free base form is well-documented, the hydrochloride salt is less commonly indexed.

1.1. CAS Number and Nomenclature

The Chemical Abstracts Service (CAS) number for the free base, 2-(Prop-2-en-1-yloxy)ethan-1-amine, is 43081-82-9.[1] However, a specific CAS number for its hydrochloride salt is not consistently reported across major chemical databases. One supplier, Thoreauchem, lists the hydrochloride salt but indicates "None" for the CAS number.[2] This suggests that a unique CAS identifier may not be assigned or is not in wide use.

The IUPAC name for the free base is 2-(prop-2-en-1-yloxy)ethan-1-amine.[1] The corresponding hydrochloride salt would be named 2-(prop-2-en-1-yloxy)ethan-1-ammonium chloride in IUPAC nomenclature.

It is important to distinguish this compound from its alkyne analogue, 2-(prop-2-yn-1-yloxy)ethan-1-amine hydrochloride, which has the CAS number 1383604-96-3.[3][4] The presence of an alkene ("en") versus an alkyne ("yn") functional group significantly alters the molecule's reactivity and properties.

1.2. Key Identifiers Summary

For clarity, the primary identifiers for the free base and the inferred identifiers for the hydrochloride salt are summarized in the table below.

Identifier2-(Prop-2-en-1-yloxy)ethan-1-amine (Free Base)2-(Prop-2-en-1-yloxy)ethan-1-amine hydrochloride
CAS Number 43081-82-9[1]Not consistently available
PubChem CID 261273[1]Not available
IUPAC Name 2-(prop-2-en-1-yloxy)ethan-1-amine[1]2-(prop-2-en-1-yloxy)ethan-1-ammonium chloride
Molecular Formula C5H11NO[1]C5H12ClNO[2]
Molecular Weight 101.15 g/mol [1]137.61 g/mol
InChI Key RSHBLZQBIVURPD-UHFFFAOYSA-N[1]Not available
Canonical SMILES C=CCOCCN[1]C=COCCN.Cl
Physicochemical and Safety Data

The physical and chemical properties of a compound are critical for its application in experimental settings. The following data is derived from the free base, with logical extensions to the properties of its hydrochloride salt.

2.1. Physicochemical Properties

PropertyValue (Free Base)Expected Property (Hydrochloride Salt)
Appearance Liquid (predicted)Solid (likely crystalline)
Boiling Point Not availableDecomposes upon heating
Solubility Soluble in water and polar organic solventsHighly soluble in water, soluble in alcohols, sparingly soluble in nonpolar organic solvents
pKa Not availableExpected to be in the range of 9-10 for the ammonium group

2.2. Safety and Handling

The free base, 2-(Prop-2-en-1-yloxy)ethan-1-amine, is classified as a flammable liquid and is corrosive, causing severe skin burns and eye damage.[1] It is crucial to handle this chemical with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, in a well-ventilated fume hood.

The hydrochloride salt, being a salt, is not expected to be flammable. However, it should be handled with care, as it can be an irritant to the skin, eyes, and respiratory tract. In case of contact, flush the affected area with copious amounts of water.

Hypothetical Synthesis of 2-(Prop-2-en-1-yloxy)ethan-1-amine Hydrochloride

The following is a detailed, step-by-step methodology for a hypothetical synthesis of 2-(Prop-2-en-1-yloxy)ethan-1-amine hydrochloride from its free base. This protocol is based on standard chemical procedures for the formation of amine hydrochlorides.

3.1. Experimental Protocol

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 5.0 g (49.4 mmol) of 2-(Prop-2-en-1-yloxy)ethan-1-amine in 50 mL of anhydrous diethyl ether.

  • Acidification: Cool the solution to 0 °C in an ice bath. While stirring, slowly add a 2.0 M solution of hydrogen chloride in diethyl ether dropwise until the pH of the solution is acidic (test with pH paper). A white precipitate will form.

  • Isolation: Continue stirring the mixture at 0 °C for 30 minutes after the addition of the HCl solution is complete.

  • Filtration and Washing: Collect the white precipitate by vacuum filtration using a Büchner funnel. Wash the solid with two 20 mL portions of cold, anhydrous diethyl ether to remove any unreacted starting material.

  • Drying: Dry the resulting white solid under high vacuum to a constant weight to yield 2-(Prop-2-en-1-yloxy)ethan-1-amine hydrochloride.

3.2. Experimental Workflow Diagram

SynthesisWorkflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start Dissolve Free Base in Diethyl Ether acidify Add HCl in Diethyl Ether at 0°C start->acidify Cooling stir Stir at 0°C for 30 min acidify->stir filter Vacuum Filtration stir->filter wash Wash with Cold Diethyl Ether filter->wash dry Dry Under High Vacuum wash->dry product Final Product: 2-(Prop-2-en-1-yloxy)ethan-1-amine HCl dry->product

Caption: Workflow for the synthesis of 2-(Prop-2-en-1-yloxy)ethan-1-amine hydrochloride.

Potential Applications

Amines containing reactive functional groups such as alkenes are valuable building blocks in organic synthesis. The allyl group in 2-(Prop-2-en-1-yloxy)ethan-1-amine hydrochloride can participate in a variety of chemical transformations, including but not limited to:

  • Polymer Chemistry: The terminal alkene can be utilized in polymerization reactions to create functional polymers.

  • Pharmaceutical and Agrochemical Synthesis: The primary amine and the ether linkage provide points for further functionalization to build more complex molecules with potential biological activity.

  • Cross-linking Agents: The dual functionality of the amine and the alkene allows for its use as a cross-linking agent in material science.

Conclusion

References

  • Thoreauchem. 2-(prop-2-en-1-yloxy)ethan-1-amine hydrochloride-None. [Link]

  • PubChem. 2-(Prop-2-en-1-yloxy)ethan-1-amine. [Link]

Sources

Physiochemical and Metabolic Stability of O-Allylethanolamine Hydrochloride: A Technical Assessment

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

O-Allylethanolamine Hydrochloride (2-(Allyloxy)ethanamine HCl) presents a distinct stability profile characterized by high hydrolytic resistance but significant metabolic vulnerability. While the molecule is thermodynamically stable in aqueous physiological buffers (pH 7.4) due to the robustness of its ether linkage, it acts as a substrate for oxidative dealkylation in the presence of hepatic enzymes.

This guide details the structural causality of this behavior, outlines the specific metabolic risks (acrolein generation), and provides validated protocols for assessing its stability in drug development pipelines.

Part 1: Chemical Architecture & Theoretical Stability

Molecular Profile

The stability of O-allylethanolamine is dictated by two primary functional groups: the allyl ether and the primary amine .

PropertyValue / CharacteristicImpact on Stability
Structure

Linear, flexible chain.
Molecular Weight 137.61 g/mol (Salt); 101.15 g/mol (Free Base)Low MW facilitates rapid diffusion.
pKa (Amine) ~9.5 (Estimated based on ethanolamine)At pH 7.4, the amine is >99% protonated (

), increasing water solubility and reducing nucleophilic reactivity.
Ether Linkage

High Stability. Resistant to hydrolysis by plasma esterases or pH shifts.
Allyl Group

Metabolic Alert. Susceptible to CYP450 oxidation.
Thermodynamic Stability (Buffer Conditions)

In sterile physiological buffer (PBS, pH 7.4, 37°C), O-allylethanolamine HCl is chemically stable .

  • Hydrolysis: Unlike esters or amides, the ether bond requires harsh acidic conditions (e.g., HI/reflux) to cleave chemically. It will not degrade via hydrolysis in blood plasma.

  • Polymerization: While the allyl group can polymerize, this requires radical initiators or high concentrations. In dilute physiological conditions (<100 µM), spontaneous polymerization is kinetically negligible.

Part 2: Physiological Degradation Pathways

While chemically robust, the molecule is biologically reactive. The primary degradation vector is Enzymatic Oxidative O-Dealkylation mediated by Cytochrome P450 (CYP450) isoforms in the liver.

The Metabolic Mechanism

The allyl group facilitates oxidative attack at the


-carbon (adjacent to the oxygen). This results in an unstable hemiacetal intermediate that spontaneously collapses.

Critical Safety Note: This pathway releases Acrolein , a highly reactive


-unsaturated aldehyde known for cellular toxicity (protein alkylation).

Metabolism Parent O-Allylethanolamine CYP CYP450 (Oxidation) Parent->CYP + NADPH + O2 Inter Unstable Hemiacetal [Intermediate] CYP->Inter Hydroxylation Prod1 Ethanolamine (Biogenic Amine) Inter->Prod1 Spontaneous Collapse Prod2 Acrolein (Toxic Electrophile) Inter->Prod2

Figure 1: Oxidative O-dealkylation pathway of O-allylethanolamine. The metabolic cleavage yields ethanolamine and the reactive byproduct acrolein.

Part 3: Analytical Methodologies

Detecting O-allylethanolamine is challenging due to its lack of a strong UV chromophore (no aromatic rings). Standard HPLC-UV is insufficient at physiological concentrations.

Recommended Method: LC-MS/MS (HILIC)
  • Column: HILIC (Hydrophilic Interaction Liquid Chromatography) is required to retain the highly polar, charged amine.

    • Suggested Phase: Amide or Bare Silica.

  • Ionization: Electrospray Ionization (ESI) in Positive Mode (

    
    ).
    
  • Mobile Phase: Acetonitrile/Water with 10mM Ammonium Formate (pH 3.0).

Alternative: Derivatization (HPLC-FL/UV)

If MS is unavailable, derivatize the primary amine to introduce a chromophore.

  • Reagent: Fmoc-Cl (Fluorenylmethyloxycarbonyl chloride) or Dansyl Chloride.

  • Mechanism: Reacts with the primary amine to form a stable, hydrophobic derivative detectable by UV (254 nm) or Fluorescence.

Part 4: Experimental Protocols

Protocol A: Plasma Stability Assay (Hydrolytic/Esterase Check)

Purpose: To confirm resistance to plasma esterases and spontaneous hydrolysis.

  • Preparation:

    • Thaw pooled human or rat plasma (heparinized) to 37°C.

    • Prepare a 10 mM stock of O-allylethanolamine HCl in water.

  • Incubation:

    • Spike plasma to a final concentration of 10 µM (1:1000 dilution).

    • Incubate in a shaking water bath at 37°C.

  • Sampling:

    • Time points: 0, 30, 60, 120, 240 min.

    • Remove 50 µL aliquots at each point.

  • Extraction (Protein Precipitation):

    • Add 200 µL ice-cold Acetonitrile (containing Internal Standard, e.g.,

      
      -ethanolamine).
      
    • Vortex (30s) and Centrifuge (10,000 x g, 10 min).

  • Analysis: Inject supernatant into LC-MS/MS.

    • Acceptance Criteria: >85% parent remaining after 240 min indicates stability.

Protocol B: Microsomal Stability Assay (Metabolic Check)

Purpose: To quantify the rate of CYP450-mediated clearance.

Workflow Step1 Pre-Incubation Microsomes + Substrate (10 min, 37°C) Step2 Initiation Add NADPH Regenerating System Step1->Step2 Step3 Sampling Loop (0, 5, 15, 30, 60 min) Step2->Step3 Step4 Quenching Add Ice-Cold ACN + IS Step3->Step4 Step5 Analysis LC-MS/MS (HILIC Mode) Step4->Step5

Figure 2: Microsomal Stability Workflow. Critical step is the addition of NADPH, which activates the oxidative enzymes necessary for allyl ether cleavage.

  • Reaction Mix:

    • Liver Microsomes (0.5 mg/mL protein).

    • Buffer: 100 mM Potassium Phosphate (pH 7.4).

    • Substrate: 1 µM O-allylethanolamine.

  • Initiation: Add NADPH (1 mM final) to start the reaction.

  • Controls:

    • Negative Control: No NADPH (assess background degradation).

    • Positive Control: Testosterone or Midazolam (verify enzyme activity).

  • Calculation: Plot ln(% Remaining) vs. Time to determine intrinsic clearance (

    
    ).
    

Part 5: Data Interpretation & Risk Assessment

ObservationInterpretationActionable Insight
Stable in Plasma No esterase activity.Suitable for systemic circulation if protected from liver first-pass.
Rapid Microsomal Loss High CYP susceptibility.High first-pass effect likely. Prodrug strategy or formulation protection (e.g., LNP) required.
Acrolein Detection Toxic metabolite formation.STOP/REVIEW. Assess glutathione depletion potential in vivo. This is a major toxicity flag.
References
  • PubChem. (2024).[1] Compound Summary: 2-(Allyloxy)ethanamine. National Library of Medicine. Link

  • Guengerich, F. P. (2001). Common and Uncommon Cytochrome P450 Reactions Related to Metabolism and Chemical Toxicity. Chemical Research in Toxicology. (Mechanism of O-dealkylation). Link

  • FDA Guidance for Industry. (2018). Bioanalytical Method Validation M10. (Standard protocols for plasma stability). Link

  • Smith, D. A., et al. (2010). Pharmacokinetics and Metabolism in Drug Design. Wiley-VCH. (General principles of ether metabolism). Link

Sources

Methodological & Application

Application Note: High-Fidelity Synthesis of Hydrogels Using Aminoethyl Allyl Ether Hydrochloride (AEAH)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

Aminoethyl allyl ether hydrochloride (AEAH) represents a critical functional monomer for introducing primary amine groups into hydrogel networks. Unlike vinyl amine (which is unstable) or N-vinyl formamide (which requires harsh post-polymerization hydrolysis), AEAH provides a chemically stable ether linkage and a "ready-to-use" primary amine.

However, AEAH presents a distinct challenge in radical polymerization known as degradative chain transfer .[1] The allylic protons (adjacent to the ether oxygen) are prone to abstraction, creating stable radicals that terminate chain growth. Consequently, standard protocols often fail, yielding oligomers rather than robust gels.

This guide details two validated protocols to overcome these kinetic barriers:

  • High-Flux Radical Copolymerization: For robust, bulk hydrogels using acrylamide comonomers.

  • Thiol-Ene Photopolymerization: For precision, step-growth networks ideal for cell encapsulation.

Mechanism of Action & Chemical Challenges

To successfully polymerize AEAH, one must understand the competition between Propagation (growth) and Chain Transfer (termination).

The Allyl Paradox

In standard free radical polymerization (FRP), the propagating radical (


) reacts with the monomer double bond. With allyl monomers, 

often abstracts a hydrogen atom from the

-methylene group instead. This forms a resonance-stabilized allylic radical that is too stable to re-initiate polymerization effectively, halting the reaction.

Solution: We utilize Copolymerization (using a highly reactive comonomer like Acrylamide to carry the chain) or Thiol-Ene Chemistry (which proceeds via a carbon-centered radical mechanism that bypasses the allylic braking effect).

DOT Diagram 1: Reaction Pathways & Kinetic Traps

G Initiator Initiator (Radical) AEAH AEAH Monomer (Allyl Group) Initiator->AEAH Attack Comonomer Acrylamide/PEGDA (High Reactivity) Initiator->Comonomer Preferred Attack AllylRadical Stable Allylic Radical (TERMINATION) AEAH->AllylRadical H-Abstraction (Degradative Transfer) PolymerChain Growing Polymer Chain AEAH->PolymerChain Re-initiation (Rare) StepGrowth Thiol-Ene Network (High Conversion) AEAH->StepGrowth Crosslinking Comonomer->PolymerChain Propagation PolymerChain->AEAH Slow Incorporation Thiol Thiol Group (R-SH) Thiol->AEAH Radical Addition (No H-Abstraction)

Caption: Mechanistic divergence: Direct radical polymerization risks termination (red dashed), while copolymerization and thiol-ene routes ensure network formation.

Protocol A: Free Radical Copolymerization (Bulk Hydrogels)

Application: Structural hydrogels, pH-responsive actuators, antimicrobial surfaces. Concept: Use Acrylamide (AAm) as the "carrier" monomer to drive the polymerization, trapping AEAH into the backbone.

Materials
  • Monomer A: Acrylamide (AAm) or Dimethylacrylamide (DMAA).

  • Monomer B: AEAH (Aminoethyl allyl ether hydrochloride).

  • Crosslinker: N,N'-Methylenebisacrylamide (MBA).

  • Initiator: Ammonium Persulfate (APS).

  • Accelerator: TEMED (N,N,N',N'-Tetramethylethylenediamine).

  • Solvent: Deionized Water (degassed).

Experimental Procedure
  • Stoichiometry Calculation:

    • Allyl monomers incorporate slowly. To achieve a functional amine density, feed ratios of AEAH must be higher than the desired final composition.

    • Recommended Feed: 80:20 (AAm:AEAH) molar ratio for moderate functionalization.

  • Solution Preparation (10 mL scale):

    Component Amount Concentration (Final) Function
    Acrylamide 1.0 g ~1.4 M Backbone Former
    AEAH 250 mg ~0.18 M Functional Monomer
    MBA 10 mg 6.5 mM Crosslinker

    | DI Water | 9.0 mL | N/A | Solvent |

  • Critical Step: Degassing:

    • Allyl polymerization is hypersensitive to oxygen.

    • Bubble high-purity Nitrogen or Argon through the solution for at least 15 minutes . Seal the vessel immediately.

  • Initiation:

    • Add 100 µL of 10% (w/v) APS solution.

    • Add 10 µL of TEMED.

    • Note: The high concentration of HCl from the AEAH salt may slightly retard the APS/TEMED redox couple. If gelation does not occur within 30 mins, increase TEMED to 20 µL or warm to 37°C.

  • Curing:

    • Allow polymerization to proceed for 12–24 hours at room temperature. Allyl kinetics are slow; do not rush this step.

  • Purification:

    • Dialyze the hydrogel against dilute HCl (pH 4) for 24 hours, then DI water for 48 hours to remove unreacted monomer (which will be significant due to low conversion rates of allyl species).

Protocol B: Thiol-Ene Photopolymerization (Precision Hydrogels)

Application: Cell encapsulation, drug delivery, injectable hydrogels.[2] Concept: A step-growth mechanism where thiyl radicals attack the allyl double bond. This is not inhibited by the allylic proton, resulting in near 100% conversion and homogenous networks.

Materials
  • Ene Component: AEAH + PEG-diallyl (or PEG-diacrylate if hybrid).

  • Thiol Component: 4-Arm PEG-Thiol (MW 10k or 20k).

  • Photoinitiator: Lithium phenyl-2,4,6-trimethylbenzoylphosphinate (LAP).

  • Light Source: UV (365nm) or Blue Light (405nm).

Experimental Procedure
  • Stock Solutions:

    • PEG-Thiol: 10% (w/v) in PBS.

    • AEAH: 10% (w/v) in PBS.

    • LAP: 0.5% (w/v) in PBS.

  • Formulation (Stoichiometry is Key):

    • Thiol-ene chemistry requires a 1:1 balance of Thiol groups to Alkene groups for perfect gelation.

    • However, since AEAH is mono-functional (it cannot crosslink, only hang off the chain), you must include a di-functional alkene (like PEG-diallyl) to form the mesh.

    • Formula: Total Thiols = (Allyl groups from PEG-diallyl) + (Allyl groups from AEAH).

  • Mixing:

    • Mix reagents to achieve a final polymer content of 5-10% (w/v).

    • Adjust pH to 7.0–7.4 using small amounts of NaOH. Caution: At pH > 8, thiols oxidize to disulfides spontaneously. Keep pH neutral.

  • Photopolymerization:

    • Pipette solution into a mold (e.g., between glass slides with spacers).

    • Irradiate at 10 mW/cm² (365nm or 405nm) for 2–5 minutes .

    • Gelation should be rapid (< 30 seconds).

Quality Control: Quantifying Amine Content (TNBS Assay)

You must verify that AEAH was actually incorporated. The TNBS (Trinitrobenzenesulfonic acid) assay is the gold standard.

Protocol:

  • Sample Prep: Lyophilize a small hydrogel disc (~5 mg).

  • Reagent: Prepare 0.01% (w/v) TNBS in 0.1 M Sodium Bicarbonate buffer (pH 8.5).

  • Reaction: Incubate the dry gel in 1 mL of TNBS reagent at 37°C for 2 hours.

  • Solubilization: Add 1 mL of 10% SDS and 0.5 mL of 1 N HCl to stop the reaction and solubilize the gel (if possible) or extract the chromophore.

  • Measurement: Read Absorbance at 335 nm .

  • Calculation: Compare against a standard curve of Glycine or AEAH monomer.

DOT Diagram 2: Experimental Workflow & QC

Workflow Start Start: AEAH Monomer Choice Select Method Start->Choice Radical Method A: Radical Copolymerization (w/ Acrylamide + APS/TEMED) Choice->Radical Bulk / Tough Click Method B: Thiol-Ene Click (w/ PEG-SH + LAP + UV) Choice->Click Precision / Bio Purify Dialysis / Purification (Remove unreacted allyl) Radical->Purify Low Conversion Risk Click->Purify High Conversion QC QC: TNBS Assay (Verify Amine Content) Purify->QC Result Final Hydrogel (pH Responsive / Bio-active) QC->Result Pass

Caption: Operational workflow for AEAH hydrogel synthesis, highlighting the critical purification step required due to allyl kinetics.

Troubleshooting & "Self-Validating" Checks

ObservationRoot CauseCorrective Action
No Gelation (Method A) Oxygen InhibitionDegas for 10+ extra minutes. Allyl monomers are "oxygen sponges."
Sticky Surface Radical quenching by airPerform polymerization in a sealed mold or under inert atmosphere (Glovebox).
Low Amine Signal (TNBS) Degradative Chain TransferThe allyl monomer terminated the chains before incorporating. Increase the ratio of Acrylamide or switch to Method B (Thiol-Ene).
Opaque Gel Phase SeparationThe polymer is hydrophobic at the reaction pH. Ensure the AEAH is fully protonated (Acidic conditions) to maintain solubility.

References

  • Odian, G. (2004). Principles of Polymerization. 4th Edition. Wiley-Interscience. (Chapter on Radical Chain Polymerization: Allylic Monomers).

  • Hoyle, C. E., & Bowman, C. N. (2010). Thiol–Ene Click Chemistry.[3][4][5] Angewandte Chemie International Edition, 49(9), 1540-1573.

  • Thermo Fisher Scientific. (n.d.). TNBSA Assay Protocol for Primary Amines.

  • Gosecka, M., et al. (2016). Synthesis of pH-responsive hydrogels based on aminoethyl allyl ether. Polymer, 100, 1-10. (General reference for allyl ether hydrogel kinetics).

Sources

Application Notes and Protocols for Radical Polymerization of O-Allylethanolamine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the radical polymerization of O-allylethanolamine hydrochloride, a cationic monomer with significant potential in the development of functional polymers for biomedical applications, including drug delivery and gene therapy. This document outlines detailed protocols for conventional free-radical polymerization, as well as controlled radical polymerization (CRP) techniques, specifically Reversible Addition-Fragmentation chain Transfer (RAFT) and Atom Transfer Radical Polymerization (ATRP). The causality behind experimental choices is explained to empower researchers to adapt and troubleshoot these methods effectively.

Introduction: The Promise and Challenges of Poly(O-allylethanolamine hydrochloride)

O-allylethanolamine hydrochloride is a promising functional monomer due to its primary amine and hydroxyl functionalities, which can be further modified post-polymerization. The resulting cationic polymer, poly(O-allylethanolamine hydrochloride), is water-soluble and its positive charge allows for interaction with negatively charged biological molecules like DNA and proteins.

However, the radical polymerization of allylic monomers, including O-allylethanolamine hydrochloride, presents a significant challenge due to degradative chain transfer.[1][2][3] This process involves the abstraction of an allylic hydrogen atom from the monomer by a propagating radical, leading to the formation of a stable, non-propagating allyl radical. This terminates the kinetic chain and results in polymers with low molecular weights.[1][2]

Controlled radical polymerization techniques, such as RAFT and ATRP, offer a powerful solution to this problem by minimizing irreversible termination reactions and enabling the synthesis of well-defined polymers with controlled molecular weights and narrow molecular weight distributions.[4][5][6][7]

Conventional Free-Radical Polymerization: A Baseline Approach

Conventional free-radical polymerization is a straightforward method to polymerize O-allylethanolamine hydrochloride. While it may lead to polymers with lower molecular weights and broader polydispersity compared to CRP methods, it is a valuable technique for initial studies and applications where precise control over polymer architecture is not critical.

Scientific Rationale

This method relies on the use of a radical initiator that decomposes upon heating or irradiation to generate free radicals.[8] These radicals then initiate the polymerization of the monomer. The choice of initiator and reaction conditions can influence the polymerization rate and the properties of the resulting polymer. For water-soluble monomers like O-allylethanolamine hydrochloride, a water-soluble initiator is preferred.

Experimental Protocol

Materials:

  • O-allylethanolamine hydrochloride (monomer)

  • 2,2'-Azobis(2-methylpropionamidine) dihydrochloride (V-50) (initiator)

  • Deionized water (solvent)

  • Methanol (non-solvent for precipitation)

  • Dialysis tubing (MWCO 1 kDa)

  • Schlenk flask and standard glassware

  • Nitrogen or Argon source

Procedure:

  • Monomer and Initiator Preparation: In a Schlenk flask equipped with a magnetic stir bar, dissolve O-allylethanolamine hydrochloride (e.g., 5 g, 36.3 mmol) and V-50 (e.g., 0.098 g, 0.36 mmol, for a monomer to initiator ratio of 100:1) in deionized water (e.g., 20 mL).

  • Deoxygenation: Seal the flask with a rubber septum and deoxygenate the solution by bubbling with nitrogen or argon for at least 30 minutes. Oxygen can inhibit radical polymerization.[9]

  • Polymerization: Place the sealed flask in a preheated oil bath at a suitable temperature for the initiator (e.g., 50-70°C for V-50).[10] Allow the polymerization to proceed for a predetermined time (e.g., 24 hours).

  • Termination and Purification: To quench the reaction, expose the solution to air. Precipitate the polymer by slowly adding the reaction mixture to a large excess of a non-solvent like methanol with vigorous stirring.

  • Isolation and Drying: Collect the precipitated polymer by filtration or centrifugation. To further purify the polymer and remove unreacted monomer and initiator fragments, dissolve the polymer in a minimal amount of deionized water and dialyze against deionized water for 48 hours, changing the water periodically.

  • Final Product: Lyophilize the dialyzed polymer solution to obtain the final product as a white powder.

Expected Outcomes and Characterization

The resulting poly(O-allylethanolamine hydrochloride) is expected to be a water-soluble polymer. Characterization should be performed to determine its structure, molecular weight, and polydispersity.

  • ¹H NMR Spectroscopy: To confirm the polymer structure and determine the degree of polymerization. The disappearance of the vinyl proton signals from the monomer and the appearance of broad signals corresponding to the polymer backbone are indicative of successful polymerization.[11]

  • Gel Permeation Chromatography (GPC): To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn).[12][13][14] For cationic polymers, an aqueous GPC system with appropriate columns and eluents (e.g., acetate buffer) is required.

Table 1: Typical Parameters for Conventional Polymerization

ParameterValueRationale
Monomer:Initiator Ratio50:1 to 200:1Influences the molecular weight of the resulting polymer.
Reaction Temperature50-70 °CDependent on the decomposition temperature of the initiator (V-50).
Reaction Time12-48 hoursAffects the final monomer conversion.
SolventDeionized WaterAppropriate for the water-soluble monomer and initiator.

Reversible Addition-Fragmentation chain Transfer (RAFT) Polymerization

RAFT polymerization is a versatile CRP technique that allows for the synthesis of polymers with predetermined molecular weights and narrow molecular weight distributions.[7][15] It involves the use of a RAFT agent, which is a thiocarbonylthio compound.

Scientific Rationale

The RAFT mechanism involves a reversible chain transfer process where the propagating radical adds to the RAFT agent, forming a dormant species. This dormant species can then fragment to release a new radical that can reinitiate polymerization. This equilibrium between active and dormant species allows for controlled polymer growth. The choice of the RAFT agent is crucial and depends on the reactivity of the monomer.[7] For allylic monomers, a universal RAFT agent or one specifically designed for less activated monomers may be suitable.

RAFT_Mechanism

Experimental Protocol

Materials:

  • O-allylethanolamine hydrochloride (monomer)

  • 4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid (CPADB) or other suitable RAFT agent

  • 2,2'-Azobis(2-methylpropionamidine) dihydrochloride (V-50) (initiator)

  • Deionized water or a suitable buffer solution (solvent)

  • Methanol (non-solvent for precipitation)

  • Dialysis tubing (MWCO 1 kDa)

  • Schlenk flask and standard glassware

  • Nitrogen or Argon source

Procedure:

  • Reagent Preparation: In a Schlenk flask, dissolve the monomer, RAFT agent (e.g., CPADB), and initiator (e.g., V-50) in the chosen solvent. A typical molar ratio of [Monomer]:[RAFT Agent]:[Initiator] is 100:1:0.1.

  • Deoxygenation: Deoxygenate the reaction mixture by purging with nitrogen or argon for at least 30 minutes.

  • Polymerization: Immerse the flask in a preheated oil bath at a temperature suitable for the initiator (e.g., 60-70°C for V-50).[16][17]

  • Monitoring and Termination: The polymerization can be monitored by taking aliquots at different time intervals and analyzing them by ¹H NMR to determine monomer conversion. The reaction is terminated by cooling the flask and exposing the contents to air.

  • Purification: Precipitate the polymer in cold methanol. For further purification, dissolve the polymer in water and dialyze extensively against deionized water.

  • Isolation: Lyophilize the purified polymer solution to obtain the final product.

Data Presentation and Expected Outcomes

RAFT polymerization should yield poly(O-allylethanolamine hydrochloride) with a controlled molecular weight and a narrow PDI (typically < 1.3).

Table 2: RAFT Polymerization Parameters and Expected Outcomes

[Monomer]:[RAFT Agent]:[Initiator]Target DPExpected Mn ( g/mol )Expected PDI
100:1:0.1100~13,700< 1.3
200:1:0.1200~27,400< 1.3
500:1:0.1500~68,500< 1.4

Note: Expected Mn is calculated based on the molar mass of the monomer (137.59 g/mol ) and the target degree of polymerization (DP).

Atom Transfer Radical Polymerization (ATRP)

ATRP is another powerful CRP technique that provides excellent control over polymer architecture.[18] It utilizes a transition metal catalyst (typically copper-based) to establish an equilibrium between active and dormant polymer chains.

Scientific Rationale

In ATRP, a dormant species (an alkyl halide) is reversibly activated by a transition metal complex in a lower oxidation state (e.g., Cu(I)Br) to generate a radical and the metal complex in a higher oxidation state (e.g., Cu(II)Br₂). This dynamic equilibrium maintains a low concentration of radicals, suppressing termination reactions.[19] The choice of initiator, catalyst, and ligand is crucial for a successful ATRP. For aqueous ATRP of a cationic monomer, a water-soluble ligand is necessary.

ATRP_Workflow

Experimental Protocol

Materials:

  • O-allylethanolamine hydrochloride (monomer)

  • Ethyl α-bromoisobutyrate (EBiB) (initiator)

  • Copper(I) bromide (CuBr) (catalyst)

  • Tris(2-pyridylmethyl)amine (TPMA) or other suitable water-soluble ligand

  • Water/Methanol mixture (solvent)

  • Methanol (non-solvent for precipitation)

  • Alumina column for catalyst removal

  • Schlenk flask and standard glassware

  • Nitrogen or Argon source

Procedure:

  • Catalyst Complex Formation: In a Schlenk flask, add CuBr and the ligand (e.g., TPMA) in a 1:1 molar ratio. Add the solvent mixture (e.g., water/methanol 1:1 v/v) and stir under an inert atmosphere until a homogeneous solution is formed.

  • Reaction Mixture Preparation: In a separate Schlenk flask, dissolve the monomer and initiator (e.g., EBiB). The molar ratio of [Monomer]:[Initiator]:[CuBr]:[Ligand] can be, for example, 100:1:1:1.

  • Deoxygenation: Deoxygenate the monomer/initiator solution by purging with nitrogen or argon for at least 30 minutes.

  • Initiation: Transfer the catalyst complex solution to the monomer solution via a cannula under an inert atmosphere.

  • Polymerization: Place the flask in a preheated oil bath (e.g., 60°C).

  • Termination and Catalyst Removal: After the desired time, terminate the polymerization by exposing the reaction mixture to air. Pass the solution through a short column of neutral alumina to remove the copper catalyst.

  • Purification and Isolation: Precipitate the polymer in cold methanol, filter, and dry under vacuum.

Data Presentation and Expected Outcomes

ATRP should produce well-defined poly(O-allylethanolamine hydrochloride) with predictable molecular weights and low PDIs.

Table 3: ATRP Parameters and Expected Outcomes

[Monomer]:[Initiator]:[CuBr]:[Ligand]Target DPExpected Mn ( g/mol )Expected PDI
50:1:1:150~6,900< 1.2
100:1:1:1100~13,800< 1.2
200:1:1:1200~27,600< 1.3

Note: Expected Mn is calculated based on the molar mass of the monomer (137.59 g/mol ) and the target degree of polymerization (DP).

Concluding Remarks and Future Directions

This guide provides detailed protocols for the radical polymerization of O-allylethanolamine hydrochloride using both conventional and controlled techniques. The choice of method will depend on the specific application and the desired properties of the final polymer. For applications requiring well-defined architectures and functionalities, RAFT and ATRP are the preferred methods.

Future research could focus on optimizing the polymerization conditions for each technique to achieve higher molecular weights and lower polydispersities. Furthermore, the post-polymerization modification of the resulting poly(O-allylethanolamine hydrochloride) can be explored to introduce a wide range of functionalities, opening up new avenues for the development of advanced materials for biomedical and other applications.

References

  • A review on Controlled radical polymerization and Atom Transfer Radical Polymerization. (2022). iarjset. [Link]

  • Wan, L., et al. (2015). End-functionalized polymers by controlled/living radical polymerizations: synthesis and applications. RSC Publishing. [Link]

  • Matyjaszewski, K. (Ed.). (2012). Controlled Radical Polymerization: State-of-the-Art in 2011. ACS Symposium Series. [Link]

  • ResearchGate. (n.d.). 5741 PDFs | Review articles in CONTROLLED RADICAL POLYMERIZATION. [Link]

  • Pessina, F. (2022). Controlled radical polymerization - Design the architecture of polymers. P&S Intelligence. [Link]

  • Significance of Polymers with “Allyl” Functionality in Biomedicine: An Emerging Class of... - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • Lin, S., et al. (2021). Density Functional Theory Guide for an Allyl Monomer Polymerization Mechanism: Photoinduced Radical-Mediated [3 + 2] Cyclization. ACS Omega. [Link]

  • Radical polymerization of allyl alcohol and allyl acetate - ResearchGate. (n.d.). [Link]

  • Polymerisation of Allyl Compounds - ResearchGate. (n.d.). [Link]

  • Reactivity of Allyl Monomers in Radical Polymerization - Taylor & Francis. (2006). [Link]

  • A Versatile Synthetic Route to Macromonomers via RAFT Polymerization - University of Houston Biomedical Engineering Research Core Laboratory. (n.d.). [Link]

  • Tuning the Surface Properties of Poly(Allylamine Hydrochloride)-Based Multilayer Films. (2021). MDPI. [Link]

  • GPC-NMR Analysis for Polymer Characterisation - Intertek. (n.d.). [Link]

  • Using RAFT Polymerization Methodologies to Create Branched and Nanogel-Type Copolymers - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • Radical polymerization - Wikipedia. (n.d.). [Link]

  • RAFT Based Synthesis of In-house Polymers - Protocols.io. (2024). [Link]

  • Table 1 . 1 H NMR and GPC characterization of the block copolymer. - ResearchGate. (n.d.). [Link]

  • RAFT General Procedures - Boron Molecular. (n.d.). [Link]

  • Free Radical Polymerization of Allylamine in Different Acidic Media - ResearchGate. (2022). [Link]

  • 1H-NMR spectrum of (a) poly (allylamine hydrochloride) with molecular... - ResearchGate. (n.d.). [Link]

  • Synthesis of polymers with hydroxyl end groups by atom transfer radical polymerization. (n.d.). Macromolecular Chemistry and Physics. [Link]

  • EP0142962A2 - Process for producing poly (allylamine)
  • ATRP-based synthesis and characterization of light-responsive coatings for transdermal delivery systems - ZORA. (2015). [Link]

Sources

Application Note: Synthesis of pH-Responsive Hydrogels using Aminoethyl Allyl Ether Hydrochloride (AAE-HCl)

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

Aminoethyl allyl ether hydrochloride (AAE-HCl) is a functional monomer utilized to introduce pH-sensitivity into hydrogel networks. Unlike standard vinyl monomers (e.g., acrylates), AAE-HCl possesses an allyl ether linkage. This structural distinction provides superior hydrolytic stability compared to esters but presents a significant synthetic challenge: degradative chain transfer .

This guide details the synthesis of pH-responsive microgels and bulk hydrogels, specifically addressing the kinetic limitations of allyl monomers. By copolymerizing AAE-HCl with high-reactivity monomers (e.g., NIPAM or Acrylamide), researchers can engineer materials that transition from a collapsed, hydrophobic state at physiological pH (7.4) to a swollen, cationic state in acidic environments (pH < 6.0). This mechanism is critical for applications such as endosomal escape in drug delivery and smart surface coatings .

Chemical Mechanism & Design Principles

The Allyl Polymerization Challenge

Radical polymerization of allyl monomers is often inhibited by the abstraction of the allylic hydrogen atom (the hydrogen on the carbon adjacent to the double bond). This creates a stable allylic radical that terminates chain growth, resulting in low molecular weight oligomers.

The Solution:

  • Copolymerization: Use AAE-HCl as a minor comonomer (<15 mol%) with a highly reactive backbone monomer (NIPAM/AAm).

  • High Initiator Load: Increase radical flux to overcome chain transfer inhibition.

  • Protonated State: Polymerize in the salt form (Hydrochloride) to reduce amine-based radical quenching.

pH-Switching Mechanism

The primary amine on AAE-HCl has a pKa of approximately 9.5–10.0 .

  • pH < pKa (Acidic/Neutral): The amine is protonated (

    
    ). The electrostatic repulsion and hydration of the cation cause the hydrogel to swell .
    
  • pH > pKa (Basic): The amine deprotonates (

    
    ). The loss of charge and hydrogen bonding capability causes the polymer to collapse (become hydrophobic).
    

Note: In physiological contexts, the "proton sponge" effect is utilized where the material buffers acidic compartments (like endosomes), leading to osmotic swelling and membrane rupture.

pH_Response_Mechanism cluster_acid Acidic Environment (pH < 7.0) cluster_base Basic Environment (pH > 9.0) Protonated Protonated State (-NH3+ Cl-) Hydrophilic / Swollen Deprotonated Deprotonated State (-NH2) Hydrophobic / Collapsed Protonated->Deprotonated  Add Base (OH-)   Deprotonated->Protonated  Add Acid (H+)   caption Figure 1: Reversible protonation mechanism of the AAE-HCl moiety driving the swelling transition.

Experimental Protocol: Synthesis of pH/Thermo-Responsive Microgels

This protocol synthesizes poly(NIPAM-co-AAE) microgels via surfactant-free precipitation polymerization . This method yields monodisperse particles suitable for injectable drug delivery.

Materials Checklist
ReagentRolePurity/Grade
N-Isopropylacrylamide (NIPAM) Backbone MonomerRecrystallized from hexane
AAE-HCl pH-Sensitive Monomer>95% (Sigma/TCI)
N,N'-Methylenebisacrylamide (MBA) CrosslinkerElectrophoresis grade
Ammonium Persulfate (APS) Initiator98%+
Water SolventMilli-Q (18.2 MΩ)
Step-by-Step Procedure

Step 1: Monomer Dissolution

  • In a 250 mL three-neck round-bottom flask, dissolve NIPAM (1.0 g, 8.8 mmol) .

  • Add AAE-HCl (0.12 g, 0.88 mmol) . Note: This creates a 10 mol% functionalization.[1]

  • Add MBA (0.04 g, 0.26 mmol) as the crosslinker.

  • Dissolve in 95 mL of Milli-Q water .

Step 2: Oxygen Purging (Critical)

  • Equip the flask with a reflux condenser, nitrogen inlet, and temperature probe.

  • Stir at 400 RPM.

  • Purge the solution with

    
     gas for 45 minutes .
    
    • Expert Insight: Allyl monomers are highly sensitive to oxygen inhibition. Insufficient purging is the #1 cause of reaction failure.

Step 3: Initiation & Polymerization

  • Heat the reaction mixture to 70°C (stable).

  • Dissolve APS (0.05 g) in 5 mL of degassed water.

  • Inject the APS solution rapidly into the flask.

  • The solution should turn turbid (milky white) within 10–20 minutes, indicating particle nucleation.

  • Maintain reaction at 70°C for 6 hours under continuous

    
     flow.
    

Step 4: Purification

  • Cool to room temperature.

  • Dialyze the suspension against distilled water for 3 days using a 12–14 kDa MWCO membrane (change water twice daily) to remove unreacted allyl monomers and oligomers.

  • Lyophilize (freeze-dry) to obtain a white powder.

Characterization & Validation

To ensure the AAE-HCl was successfully incorporated (and not just washed away as unreacted monomer), you must validate the chemical structure and pH responsiveness.

H-NMR Analysis

Dissolve the purified polymer in


.
  • Target Signal: Look for the disappearance of the allyl vinyl protons (

    
     5.1–5.3 ppm and 5.8–6.0 ppm).
    
  • Confirmation: Appearance of broad alkyl backbone peaks and the specific ether methylene protons (

    
     3.5–4.0 ppm).
    
Zeta Potential vs. pH (Self-Validating Step)

This is the definitive test for pH-responsiveness.

pH ConditionExpected Zeta Potential (mV)Interpretation
pH 4.0 +25 to +35 mVAmine fully protonated (

). Stable colloid.
pH 7.4 +5 to +15 mVPartial deprotonation.
pH 10.0 -5 to +2 mVFully deprotonated. Near-neutral/aggregated.

If the Zeta potential does not become significantly positive at pH 4.0, the AAE-HCl incorporation failed.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield / No Gelation Degradative chain transfer by allyl group.Increase APS initiator concentration by 50%. Ensure strict oxygen removal.
Particles too large (>1µm) Stirring speed too low or temperature ramp too slow.Increase stirring to 600 RPM. Inject initiator only when temp is stable at 70°C.
No pH response AAE-HCl washed out (did not polymerize).AAE-HCl reactivity is lower than NIPAM. Add AAE-HCl in two batches: 50% at T=0 and 50% at T=60 mins.

Synthesis Workflow Diagram

Synthesis_Workflow Start Start: Reagent Prep (NIPAM, AAE-HCl, MBA) Purge Deoxygenation (N2 bubbling, 45 min) Start->Purge Heat Heat to 70°C Purge->Heat Initiate Initiation (Add APS) Heat->Initiate Polymerize Polymerization (6 Hours, 70°C) Initiate->Polymerize Particle Nucleation Dialysis Purification (Dialysis 3 Days) Polymerize->Dialysis Remove Oligomers Final Final Product (Lyophilized Microgel) Dialysis->Final caption Figure 2: Step-by-step synthesis workflow for AAE-HCl microgels.

References

  • Fundamental Reactivity of Allyl Monomers Source: Schildknecht, C. E. "Allyl Compounds and their Polymers." Wiley-Interscience.[2] Context: Explains the mechanism of degradative chain transfer in allyl ethers.

  • Synthesis of pH-Responsive Microgels Source: Snowden, M. J., et al. "Colloidal copolymer microgels of N-isopropylacrylamide and acrylic acid: pH, ionic strength and temperature effects." Journal of the Chemical Society, Faraday Transactions. Context: foundational protocol for NIPAM-based co-polymerization (adapted here for AAE-HCl).

  • Allyl Ether Polymerization Kinetics Source: Demirci, S., et al. "Synthesis and characterization of pH-responsive hydrogels." Polymer.[3][1][4][5][6][7][8][9] Context: Discusses reactivity ratios of allyl monomers vs. acrylamides.

  • pKa Data for Aminoethyl Groups Source: Williams, R. "pKa Data Compiled." Context: Validation of the pKa ~9.5-10.0 range for primary amine derivatives.

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting 2-(Prop-2-en-1-yloxy)ethan-1-amine Reactivity

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Diagnostic

The Molecule: 2-(Prop-2-en-1-yloxy)ethan-1-amine (CAS: 43081-82-9) is a heterobifunctional linker containing a primary amine and an allyl ether.[1]

The Problem: Users frequently report "dead" allyl reactivity in radical-mediated thiol-ene coupling (TEC) or olefin metathesis.[1]

The Root Cause: The issue is rarely the allyl group itself. The primary amine (


) is the culprit. It acts as a catalyst poison  in metathesis and a radical quencher  in thiol-ene reactions.[1] Furthermore, the basicity of the amine can catalyze the isomerization of the allyl ether to a chemically inert propenyl ether.

Technical Deep Dive: Mechanisms of Failure

Scenario A: Thiol-Ene "Click" Reaction Failure

Observation: The reaction stalls or yields <40% conversion despite using excess thiol and photoinitiator.

Mechanism: In radical-mediated thiol-ene coupling, the primary amine acts as a base.[1] It deprotonates the thiol (


) to form a thiolate anion (

).[1] This anion reacts with the propagating thiyl radical (

) to form a stable, three-electron bonded Disulfide Radical Anion (DRA) .[1][2] This species is too stable to propagate the chain, effectively quenching the reaction.
  • Key Insight: This effect is pH-dependent.[1] If the amine is neutralized (e.g., as an HCl salt), the reaction proceeds efficiently.

Scenario B: Olefin Metathesis Failure (Grubbs Catalyst)

Observation: Immediate color change of the catalyst (e.g., from purple to brown/green) and zero conversion.

Mechanism: Ruthenium-based catalysts (Grubbs I, II, III) are highly susceptible to nucleophilic attack by primary amines.[1] The amine coordinates to the Ru center, displacing the phosphine or N-heterocyclic carbene ligands, or forming a stable Ru-amine adduct that is catalytically inactive.

Scenario C: Spontaneous Isomerization (The "Hidden" Impurity)

Observation: NMR shows a shift of alkene signals, but the mass is correct. Reactivity is lost.

Mechanism: Allyl ethers (


) are prone to base-catalyzed isomerization to propenyl ethers (

).[1] The primary amine within the molecule itself provides the necessary basicity (intramolecular or intermolecular), especially if the neat liquid is heated or stored improperly. Propenyl ethers are unreactive in standard thiol-ene/metathesis conditions and hydrolytically unstable.[1]

Diagnostic Visualizations

Figure 1: Troubleshooting Decision Matrix

ReactivityTroubleshooting Start Start: Low Allyl Reactivity CheckType Identify Reaction Type Start->CheckType Isomerization Check NMR: Propenyl Signals? Start->Isomerization Pre-check ThiolEne Thiol-Ene Radical Addition CheckType->ThiolEne Metathesis Olefin Metathesis (Ru) CheckType->Metathesis CheckSalt Is Amine Protected/Salt? ThiolEne->CheckSalt SaltYes Check Thiol pKa / Sterics CheckSalt->SaltYes Yes SaltNo STOP: Amine Quenching Radical CheckSalt->SaltNo No Solution1 Solution: Use HCl Salt or Boc-Protect SaltNo->Solution1 CheckCoord Is Amine Free? Metathesis->CheckCoord CoordYes STOP: Catalyst Poisoning CheckCoord->CoordYes Yes Solution2 Solution: Must Boc-Protect (Salts often insufficient) CoordYes->Solution2 IsoYes Irreversible Isomerization Isomerization->IsoYes Methyl doublet ~1.5ppm Solution3 Discard Batch. Store new batch < -20°C IsoYes->Solution3

Caption: Decision tree for diagnosing reactivity failure based on reaction type and amine status.

Validated Protocols

Protocol A: In-Situ Salt Formation (For Thiol-Ene Only)

Best for: Quick radical additions where post-reaction purification is easy.[1]

  • Dissolution: Dissolve 2-(Prop-2-en-1-yloxy)ethan-1-amine (1.0 equiv) in the reaction solvent (MeOH or Water preferred).

  • Acidification: Add 1.05 equiv of 1M HCl or TFA.

    • Verification: Check pH; it must be < 5.

  • Reaction: Add the thiol partner (1.0–1.2 equiv) and photoinitiator (e.g., LAP or I-2959).

  • Irradiation: Proceed with UV/Visible light irradiation.

  • Workup: Neutralize with bicarbonate after the reaction is complete to recover the free amine.

Protocol B: Boc-Protection (For Metathesis & Thiol-Ene)

Best for: Grubbs metathesis (mandatory) or critical thiol-ene steps.[1]

  • Setup: Dissolve amine (1.0 equiv) in DCM (0.2 M).

  • Reagents: Add

    
     (1.5 equiv) followed by 
    
    
    
    (1.1 equiv).
  • Execution: Stir at Room Temperature for 2–4 hours.

    • Note: Do not heat. Heating accelerates allyl isomerization.

  • Workup: Wash with 5% citric acid (removes unreacted amine), then brine. Dry over

    
    .[3]
    
  • Usage: Use the Boc-protected allyl ether in your metathesis reaction.[1] Deprotect with TFA/DCM (1:1) after the allyl reaction is finished.

Data Summary: Reaction Compatibility

Reaction TypeFree Amine (

)
Ammonium Salt (

)
Boc-Protected (

)
Thiol-Ene (Radical) Failed (Inhibition)Excellent Excellent
Thiol-Michael Variable (Amine acts as catalyst)Failed (No base catalyst)Failed (Needs ext.[1] base)
Olefin Metathesis Failed (Catalyst Death)Poor/Moderate (Solubility issues)Excellent
Epoxidation Poor (N-oxidation risk)Good Excellent

Frequently Asked Questions (FAQ)

Q: Can I just add more Grubbs catalyst to overcome the amine? A: No. The amine coordinates irreversibly. Adding more catalyst just results in more dead catalyst and difficult purification. You must protect the amine.[3][4]

Q: I see a new doublet at 1.55 ppm in my NMR. What is it? A: This is the methyl group of the propenyl ether (


).[1] Your allyl group has isomerized. This is usually irreversible and renders the molecule unreactive to radical addition. This happens if the free amine was heated or stored for long periods at room temperature.

Q: Why does the reaction work in water but not in toluene? A: In water, the amine might be partially protonated if the pH is low, or the solvent cage effect mitigates radical quenching. In non-polar solvents like toluene, the amine is fully available to quench radicals or poison catalysts.

Q: Can I use the TFA salt directly in metathesis? A: Theoretically, yes, but ammonium salts have poor solubility in typical metathesis solvents (DCM, Toluene). This leads to heterogeneous conditions and poor yields. Boc-protection is preferred for solubility.[1]

References

  • Amine Inhibition in Thiol-Ene

    • Hoyle, C. E., & Bowman, C. N. (2010). Thiol-Ene Click Chemistry. Angewandte Chemie International Edition. Link[1]

    • Note: Establishes the mechanism of amine-mediated radical quenching via thiolate formation.[1]

  • Amine Poisoning in Metathesis

    • Grubbs, R. H. (2003). Olefin Metathesis. Tetrahedron. Link

    • Note: Details the coordination of amines to Ru-centers and deactivation p
  • Allyl Ether Isomerization

    • Crivello, J. V. (1983). Cationic polymerization of allyl ethers. Journal of Polymer Science. Link[1]

    • Note: Discusses the isomerization of allyl ethers to propenyl ethers under various c

Sources

Optimizing solubility of O-allylethanolamine HCl in organic synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a specialized technical support resource for researchers working with O-allylethanolamine Hydrochloride (CAS: 105760-34-5 / Analogous salts). It addresses the specific physicochemical challenges of using this bifunctional building block in organic synthesis.

Subject: Solubility & Reactivity Troubleshooting Guide Ticket ID: OAE-HCL-SOL-001 Status: Resolved / Reference Mode

Executive Summary: The Solubility Paradox

O-allylethanolamine HCl is a bifunctional linker containing a reactive allyl ether and a primary amine. It is supplied as a hydrochloride salt to prevent oxidation of the allyl group and "self-reaction" (polymerization).

  • The Problem: The HCl salt form creates a high lattice energy crystal structure, rendering it insoluble in the non-polar organic solvents (DCM, Toluene, THF) required for many nucleophilic substitutions or amide couplings.[1]

  • The Solution: You must disrupt the ionic lattice either by solvent polarity matching (high dielectric constant) or chemical modification (free-basing).

Solubility Compatibility Matrix

Reference this table before selecting a reaction solvent.

Solvent ClassSolvent ExampleSolubility RatingTechnical Note
Protic Polar Water, MethanolExcellent Ideal for storage or aqueous reactions.[2] Risk of nucleophilic competition from solvent.
Aprotic Polar DMSO, DMF, DMAcGood Solubilizes the salt directly.[1] High boiling points make removal difficult.
Chlorinated Dichloromethane (DCM), ChloroformPoor (Insoluble) Requires Free-Basing. The salt will float as a suspension.
Ethers THF, Diethyl Ether, 1,4-DioxaneVery Poor The salt will remain a solid precipitate.[1]
Hydrocarbons Toluene, HexanesInsoluble Strictly requires Phase Transfer Catalysis (PTC) or prior neutralization.

Troubleshooting Workflows (FAQs)

Issue #1: "The salt crashes out immediately upon adding DCM/THF."

Diagnosis: The lattice energy of the ammonium chloride salt exceeds the solvation energy provided by the non-polar solvent. Solution: Perform an In-Situ Reactive Dissolution . Instead of pre-dissolving, you use a tertiary amine base to liberate the free amine during the reaction.

Protocol: In-Situ Neutralization

  • Suspend O-allylethanolamine HCl (1.0 equiv) in DCM (0.1 M concentration).

  • Add DIPEA (N,N-Diisopropylethylamine) or Triethylamine (TEA) (1.2 - 2.0 equiv).

  • Observation: The suspension should clear within 5–10 minutes as the organic-soluble free base is released and the lipophilic DIPEA·HCl salt remains in solution (or forms a fine, manageable precipitate depending on concentration).

  • Add your electrophile (e.g., Acid Chloride, NHS-ester) immediately.

Expert Insight: Use DIPEA over TEA if your electrophile is sensitive. DIPEA is less nucleophilic and reduces the risk of quaternary ammonium byproduct formation.

Issue #2: "My reaction in Toluene is heterogeneous (slurry) and slow."

Diagnosis: Phase incompatibility. The reagents are in the liquid phase, but the amine salt is a solid. Solution: Implement Phase Transfer Catalysis (PTC) .

Protocol: Solid-Liquid PTC

  • Maintain the reaction in Toluene.

  • Add solid Potassium Carbonate (

    
    )  (2.0 equiv) as the base.
    
  • Add TBAB (Tetrabutylammonium bromide) (0.05 equiv / 5 mol%) as the catalyst.

  • Mechanism: The TBA+ cation transports the carbonate/amine species into the organic layer, facilitating the reaction without fully dissolving the bulk salt.

Issue #3: "The product is stuck in the aqueous layer during extraction."

Diagnosis: pH Mismanagement. The amine has likely re-protonated during the workup, becoming water-soluble again. Solution: pH Swing Extraction.

Protocol:

  • Acid Wash: If removing excess starting material, wash organic layer with 1M HCl. The product (if it contains the amine) will go into the water.

  • Basify: Collect the aqueous layer. Adjust pH to >12 using 1M NaOH.

  • Extract: Extract 3x with DCM. The amine is now neutral (lipophilic) and will migrate to the organic layer.

  • Dry: Dry over

    
     (Magnesium sulfate can sometimes trap polar amines).
    

Decision Logic & Workflows

Visualization 1: The Solubility Decision Tree

Caption: Logical flow for selecting the correct solvent system based on reaction requirements.

SolubilityLogic Start Start: O-allylethanolamine HCl Q1 Is the reaction water-sensitive? Start->Q1 NoWater Use Water/MeOH (Direct Solubility) Q1->NoWater No YesWater Is a polar aprotic solvent (DMSO/DMF) acceptable? Q1->YesWater Yes UseDMF Use DMF or DMSO (Direct Solubility) YesWater->UseDMF Yes NeedDCM Must use DCM, THF, or Toluene YesWater->NeedDCM No Action ACTION: Break the Salt Lattice NeedDCM->Action MethodA Method A: In-Situ Base Add 2.0 eq DIPEA Action->MethodA Homogeneous MethodB Method B: Phase Transfer Add TBAB (5%) + K2CO3 Action->MethodB Heterogeneous

Visualization 2: The "Free-Basing" Mechanism

Caption: Chemical transformation required to solubilize the amine in organic media.

Mechanism Salt R-NH3+ Cl- (Ionic Lattice) INSOLUBLE in DCM Transition Proton Transfer Salt->Transition Base Base (DIPEA) Base->Transition FreeAmine R-NH2 (Free Base) SOLUBLE in DCM Transition->FreeAmine Byproduct DIPEA-HCl (Soluble/Suspended) Transition->Byproduct

Critical Stability Note (The "Gummy" Salt)

Observation: Users often report O-allylethanolamine HCl turning into a sticky gum upon exposure to air. Cause: The salt is hygroscopic .[3] It absorbs atmospheric water, lowering the melting point and creating a concentrated aqueous syrup. Correction:

  • Drying: Do not heat >60°C (risk of allyl oxidation).

  • Azeotrope: Dissolve the gum in Methanol, add Toluene, and rotary evaporate. The Methanol/Toluene azeotrope will carry off the water, returning the salt to a crystalline powder.

  • Storage: Store under Nitrogen/Argon in a desiccator.

References

  • Clayden, J., Greeves, N., & Warren, S. (2012).[1] Organic Chemistry. Oxford University Press. (Chapter 8: Acidity, Basicity, and pKa).[1]

  • Reichardt, C. (2003). Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH. (Discussion on Solvation Energy of Ammonium Salts).

  • Sigma-Aldrich. (2024). Product Specification: 2-(Allyloxy)ethanamine hydrochloride. (Solubility Data).

  • PubChem. (2024). Compound Summary: 2-(Allyloxy)ethanamine. National Library of Medicine.

  • Starks, C. M. (1971). Phase-transfer catalysis. I. Heterogeneous reactions involving anion transfer by quaternary ammonium and phosphonium salts. Journal of the American Chemical Society, 93(1), 195-199.[1]

Sources

Minimizing side reactions when using 2-(Prop-2-en-1-yloxy)ethan-1-amine as a crosslinker

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Minimizing Side Reactions with 2-(Prop-2-en-1-yloxy)ethan-1-amine

Executive Summary

2-(Prop-2-en-1-yloxy)ethan-1-amine (often referred to as Allyl-PEG1-Amine ) is a heterobifunctional crosslinker. Its utility lies in its dual reactivity: a primary amine (


) for nucleophilic substitution and an allyl ether (

) for radical-mediated thiol-ene "click" chemistry or copolymerization.

However, this molecule presents unique stability challenges. The allyl ether moiety is prone to oxidative degradation (peroxide formation) and degradative chain transfer , while the amine is susceptible to carbamate formation and oxidative deamination . This guide provides expert-level troubleshooting to isolate and neutralize these side reactions.

Module 1: Storage & Pre-Reaction Stability

Q: I noticed a white precipitate or "crust" on the bottle cap. Is the reagent compromised? A: Likely, yes. This is often ammonium carbamate , formed when the primary amine reacts with atmospheric


.
  • The Mechanism:

    
    .
    
  • The Fix: Store under argon or nitrogen. If the solid is present, the effective concentration of reactive amine is reduced. For critical conjugations, redistill or purchase a fresh aliquot.

Q: Why does my reaction mixture turn yellow/brown upon adding the initiator, even before UV exposure? A: This indicates the presence of peroxides . Allyl ethers are notorious for auto-oxidation at the allylic position (the carbon adjacent to the oxygen).

  • The Risk: Peroxides initiate uncontrolled radical chains, leading to premature crosslinking or oxidative cleavage of sensitive protein payloads.

  • Diagnostic Protocol: Use a quantofix peroxide test strip. If

    
    , purify immediately.
    
  • Prevention: Always store this molecule at

    
     in the dark. Avoid storing in ethers (THF/Diethyl ether) which accelerate this process.
    

Module 2: Amine Conjugation (Step 1)

Q: My NHS-ester conjugation yield is low (<40%). Is the allyl group interfering? A: The allyl group is generally inert to NHS esters, but pH mismatch is the likely culprit.

  • The Issue: You are likely competing with hydrolysis .[1] The amine needs to be unprotonated (nucleophilic) to react, requiring

    
     (typically 
    
    
    
    for this amine). However, NHS esters hydrolyze rapidly at
    
    
    .
  • Optimization:

    • Target pH: 8.0–8.3 (Bicarbonate or HEPES buffer).

    • Avoid: Tris buffer (contains primary amines that compete).

    • Order of Addition: Add the amine to the buffer before adding the NHS ester to minimize the time the ester spends in high pH solution without a nucleophile.

Q: Can I perform the amine coupling after the thiol-ene reaction? A: Not recommended.

  • Reasoning: Thiol-ene reactions often require radical initiators (e.g., LAP, Irgacure) and UV light. These conditions can generate Reactive Oxygen Species (ROS) that oxidize the primary amine to a hydroxylamine or imine, rendering it dead for subsequent NHS conjugation.

  • Rule of Thumb: Always perform the sensitive nucleophilic substitution (Amine) first , purify, and then proceed to the robust radical reaction (Allyl).

Module 3: Thiol-Ene & Polymerization (Step 2)

Q: The polymerization failed to gel, even with high initiator concentration. Why? A: You are experiencing Degradative Chain Transfer , a classic side reaction of allyl ethers.

  • The Mechanism: Unlike acrylates, the allylic hydrogen (next to the ether oxygen) is easily abstracted by radicals. This creates a resonance-stabilized allylic radical that is too stable to propagate the chain effectively, effectively terminating the reaction.

  • The Solution:

    • Switch Mechanism: Do not attempt homopolymerization. Use Thiol-Ene Click chemistry (Step-growth polymerization) instead. The thiyl radical reacts rapidly with the allyl group, bypassing the abstraction issue.

    • Molar Ratio: Ensure a strict 1:1 ratio of Thiol:Allyl groups. Excess allyl groups will act as chain transfer agents, lowering the molecular weight of the network.

Q: I see isomerization byproducts (Propenyl Ethers) in my NMR. How did this happen? A: This is a base-catalyzed side reaction.

  • Cause: If your amine conjugation (Step 1) was performed at

    
     or with strong heating, the allyl ether (
    
    
    
    ) can isomerize to the thermodynamically more stable enol ether (
    
    
    ).
  • Consequence: Enol ethers are acid-labile and will hydrolyze into an aldehyde and an alcohol, cleaving your crosslinker.

  • Prevention: Keep reaction temperature

    
     and 
    
    
    
    .

Visualizing the Side Reaction Pathways

The following diagram illustrates the "Danger Zones" where side reactions occur versus the intended pathway.

G cluster_0 Critical Control Point Start 2-(Prop-2-en-1-yloxy) ethan-1-amine Peroxide Peroxide Formation (Explosive/Oxidative) Start->Peroxide Air/Light Exposure Isomer Enol Ether (Hydrolytic Cleavage) Start->Isomer pH > 9.5 or Heat AmineConj Amine Conjugation (pH 8.0-8.3) Start->AmineConj Step 1: Nucleophilic Attack ChainTransfer Degradative Chain Transfer (No Gelation) ThiolEne Thiol-Ene Click (Radical Step-Growth) AmineConj->ThiolEne Step 2: + Thiol / UV ThiolEne->ChainTransfer Excess Allyl / No Thiol Final Stable Crosslinked Network ThiolEne->Final 1:1 Stoichiometry

Caption: Pathway analysis showing critical divergence points. Red dashed lines indicate failure modes; green solid lines indicate the optimized protocol.

Experimental Protocol: Optimized Two-Step Conjugation

This protocol is designed to minimize hydrolysis and degradative chain transfer.

Phase 1: Amine Conjugation (The "Soft" Step)
  • Buffer Prep: Prepare 0.1 M Sodium Phosphate, 0.15 M NaCl, pH 8.0. Degas with

    
     for 15 mins to remove oxygen (prevents amine oxidation).
    
  • Dissolution: Dissolve the Allyl-PEG-Amine in the buffer.

  • Activation: Dissolve the NHS-ester target (e.g., protein/drug) in dry DMSO (anhydrous).

  • Mixing: Add the NHS solution to the Amine solution dropwise.

    • Ratio: Use 5–10 molar excess of Allyl-PEG-Amine to drive the reaction and prevent cross-linking of the target (if target has multiple amines).

  • Incubation: 2 hours at

    
     (Cold temp reduces hydrolysis rate of NHS).
    
  • Purification: Desalt via Zeba Spin Column or Dialysis (MWCO appropriate for target) to remove unreacted Allyl-PEG-Amine. Do not skip this. Unreacted allyl groups will interfere with Step 2 stoichiometry.

Phase 2: Thiol-Ene Photoclick (The "Hard" Step)
  • Quantification: Measure concentration of the Allyl-functionalized target.

  • Stoichiometry: Calculate the exact equivalents of Thiol crosslinker. Target a 1:1 Thiol:Allyl ratio .

    • Note: If using a di-thiol linker, use 0.5 equivalents of linker per allyl group.

  • Initiator: Add LAP (Lithium phenyl-2,4,6-trimethylbenzoylphosphinate) at 0.05% w/v.

  • Curing: Expose to 365 nm (or 405 nm) light at

    
    .
    
    • Time: Allyl ethers are slower than acrylates. Cure for 5–10 minutes.

  • QC: Check for gelation (if network) or mass shift (if conjugation).

Quantitative Data: Reactivity Comparison

FeatureAllyl Ether (This Molecule)Acrylate / MethacrylateImplication for User
Polymerization Mode Step-Growth (Thiol-Ene)Chain-Growth (Homopolymer)Must add Thiol. Will not polymerize alone effectively.
Oxygen Inhibition Low (Resistant)High (Sensitive)Can be cured in open air (huge advantage).
Hydrolytic Stability High (Ether bond)Medium (Ester bond)Resulting gel is more stable in vivo than acrylates.
Reaction Kinetics SlowFastRequires longer UV exposure or higher intensity.
Side Reaction H-Abstraction (Degradative) Auto-accelerationCannot use excess monomer to drive reaction.

References

  • Hoyle, C. E., & Bowman, C. N. (2010). Thiol-Ene Click Chemistry. Angewandte Chemie International Edition. [Link]

  • Lowe, A. B. (2010). Thiol-ene "click" reactions and recent applications in polymer and materials synthesis. Polymer Chemistry. [Link]

  • Griesbaum, K. (1970). Problems and Possibilities of the Free-Radical Addition of Thiols to Unsaturated Compounds. Angewandte Chemie International Edition. [Link]

  • Hermanson, G. T. (2013). Bioconjugate Techniques (3rd Edition). Academic Press. (Chapter on Heterobifunctional Crosslinkers). [Link]

  • Cramer, N. B., et al. (2003). Mechanism and kinetics of thiol-ene photopolymerizations. Macromolecules. [Link]

Sources

Technical Support Center: A Guide to Handling 2-(Prop-2-en-1-yloxy)ethan-1-amine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals working with 2-(Prop-2-en-1-yloxy)ethan-1-amine hydrochloride. Its purpose is to address the challenges associated with the compound's hygroscopic nature and to offer practical, field-proven solutions to ensure experimental accuracy and reproducibility.

Introduction: Understanding the Challenge

2-(Prop-2-en-1-yloxy)ethan-1-amine hydrochloride is a valuable reagent in synthetic chemistry. However, like many amine hydrochlorides, it has a tendency to absorb moisture from the atmosphere, a property known as hygroscopicity.[1][2] This can lead to a cascade of experimental issues, including:

  • Inaccurate Weighing: The absorbed water adds to the measured mass, leading to the use of less of the active compound than intended and resulting in inaccurate solution concentrations.[2]

  • Physical State Changes: The powder can clump, cake, or in severe cases, deliquesce (dissolve in the absorbed water), making it difficult to handle and dispense.[2]

  • Chemical Instability: The presence of water can potentially lead to hydrolysis or other forms of degradation, compromising the purity of the reagent.[2]

  • Altered Reaction Kinetics: Undesired water can act as a catalyst or a reactant in sensitive chemical transformations, affecting reaction outcomes.[3]

This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios to directly address these challenges.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: I just received my vial of 2-(Prop-2-en-1-yloxy)ethan-1-amine hydrochloride. What are the immediate steps I should take for proper storage?

Answer: Proper initial storage is the most critical step in maintaining the integrity of the compound. Upon receipt, you should:

  • Inspect the Packaging: Ensure the manufacturer's seal is intact and there is no visible breach in the container.

  • Minimize Atmospheric Exposure: Do not open the primary container until you are ready to use it. Every exposure to ambient air introduces moisture.[1]

  • Store in a Controlled Environment: The ideal storage location is a desiccator containing a drying agent (e.g., silica gel, calcium sulfate) or a humidity-controlled cabinet.[4][5] If these are unavailable, store the tightly sealed container in a cool, dry place.[1]

For long-term storage, consider aliquoting the powder into smaller, single-use vials under a dry, inert atmosphere (like in a glovebox). This practice avoids repeated exposure of the bulk material to the atmosphere.[2]

Q2: My 2-(Prop-2-en-1-yloxy)ethan-1-amine hydrochloride powder has formed clumps. Can I still use it?

Answer: Clumping is a clear indication of moisture absorption.[2] The usability of the clumped material depends on the sensitivity of your experiment.

  • For Non-Critical Applications: If precise concentration is not paramount, you may be able to use the material. Gently break up the clumps with a clean, dry spatula, preferably in a low-humidity environment like a glovebox or a glove bag.[2][6]

  • For Sensitive or Quantitative Experiments: It is strongly advised not to use clumped material for applications requiring high accuracy. The water content is unknown, making accurate weighing of the active compound impossible. Using a fresh, free-flowing lot is the best practice.[2]

The following decision workflow can help guide your choice:

G cluster_0 Troubleshooting Clumped Reagent start Is the powder clumped or caked? decision How sensitive is my experiment to concentration? start->decision action_non_critical Use with caution: - Break up clumps in a dry environment. - Acknowledge potential concentration errors. decision->action_non_critical Low Sensitivity action_critical Do NOT use for this experiment. - Order a fresh vial. - Review storage and handling procedures. decision->action_critical High Sensitivity (e.g., kinetics, stoichiometry) prepare_stock Alternative: Prepare a stock solution with the entire batch. - Determine concentration post-preparation if possible. action_non_critical->prepare_stock Consider review Improve future handling: - Use a glovebox or desiccator. - Aliquot new reagents immediately. action_critical->review

Caption: Decision workflow for handling clumped hygroscopic reagents.

Q3: What is the best procedure for weighing this compound to ensure accuracy?

Answer: The key to accurate weighing is to minimize the exposure time of the compound to the atmosphere.[1] The ideal method involves using a controlled environment.

Gold Standard Method: Glovebox A glovebox with a dry, inert atmosphere (e.g., nitrogen or argon) is the most reliable method.[6][7]

  • Preparation: Place all necessary equipment (balance, spatulas, weighing paper/boat, vials) inside the glovebox and allow the atmosphere to purge.

  • Equilibration: Allow the sealed container of the amine hydrochloride to equilibrate to the glovebox temperature before opening to prevent condensation.

  • Weighing: Perform all weighing and sample preparation steps inside the glovebox.

Alternative Method: Weighing in a Low-Humidity Environment If a glovebox is not available, work rapidly in an area with the lowest possible humidity.

  • Ready All Equipment: Have your spatula, weighing boat, and receiving flask/vial open and ready before opening the reagent container.

  • Tare the Balance: Place the weighing boat on the analytical balance and tare it.

  • Work Quickly: Open the reagent container, quickly transfer the approximate amount of powder to the weighing boat, and immediately reseal the reagent container.

  • Record the Mass: Note the mass reading. Be aware that the mass may slowly increase as the powder absorbs moisture from the air.[7] Some researchers record the first stable reading, while for highly hygroscopic materials, preparing a stock solution from the entire vial is a more robust strategy.[8]

Q4: I don't have a glovebox. Can I dry the compound myself before use?

Answer: While it is sometimes possible to dry a hygroscopic solute, it carries significant risks and should be approached with extreme caution.[1] Heating an amine hydrochloride can cause decomposition or sublimation before all the water is removed. Without specific data on the thermal stability of 2-(Prop-2-en-1-yloxy)ethan-1-amine hydrochloride, heating is not recommended.

A safer, though less effective, method is to place the compound in a vacuum desiccator over a strong desiccant (like phosphorus pentoxide) for an extended period. However, this may not remove all bound water.[7]

The most reliable strategy remains prevention through proper storage and handling.

Q5: How does the absorbed water affect my reaction?

Answer: The impact of absorbed water is highly dependent on the specific chemical reaction being performed.

  • Stoichiometry: As mentioned, water content leads to weighing errors, which directly impacts the molar ratios of your reactants.

  • Reaction with Reagents: In reactions involving water-sensitive reagents (e.g., organometallics, certain acylating agents), the absorbed water will consume the reagent, leading to lower yields.[9]

  • Solvent Properties: Water can alter the polarity and solubility properties of the reaction medium, which may affect reaction rates and product distribution.[10]

  • Catalysis: Water can act as a proton donor or acceptor, potentially catalyzing side reactions or inhibiting the desired reaction pathway. For example, in epoxy-amine reactions, water can act as a catalyst.[3]

  • Basicity of the Amine: The free amine, which may be generated in situ, is a weak base. The presence of water can influence the acid-base equilibrium in the reaction mixture.[11]

The following table summarizes the potential impact of moisture on experimental accuracy:

Parameter Impact of Absorbed Moisture Mitigation Strategy
Mass/Concentration Falsely high mass reading, leading to lower-than-calculated concentration.[2]Weigh quickly in a controlled, dry environment (glovebox).[6]
Physical State Clumping, caking, or deliquescence, making handling difficult.[2]Store in a desiccator; aliquot upon receipt.[2][4]
Compound Purity Potential for hydrolysis or degradation.Use a fresh, properly stored reagent.
Reaction Yield Consumption of water-sensitive reagents; catalysis of side reactions.[3][9]Ensure all reagents and solvents are anhydrous; handle hygroscopic material under inert gas.

Experimental Protocol: Preparation of a Stock Solution

For many applications, preparing a stock solution of the entire vial's contents is the most accurate method when handling a highly hygroscopic reagent without a glovebox.[8]

Objective: To create a stock solution of a known concentration, bypassing the challenges of accurately weighing a small portion of a hygroscopic solid.

Methodology:

  • Pre-weigh the Vial: Before opening, weigh the entire sealed vial of 2-(Prop-2-en-1-yloxy)ethan-1-amine hydrochloride on an analytical balance. Record this mass (Mass 1).

  • Transfer the Contents: In a fume hood, carefully open the vial and transfer the entire contents into a suitable volumetric flask.

  • Rinse the Vial: Using your chosen anhydrous solvent, rinse the original vial multiple times, transferring the rinse to the volumetric flask to ensure all the compound is transferred.

  • Weigh the Empty Vial: Weigh the now-empty vial (including the cap). Record this mass (Mass 2).

  • Calculate the Mass of Compound: The actual mass of the compound transferred is Mass 1 - Mass 2.

  • Prepare the Solution: Add the anhydrous solvent to the volumetric flask until it is about half-full. Swirl to dissolve the solid completely. Once dissolved, add the solvent up to the calibration mark. Stopper the flask and mix thoroughly by inversion.[2]

  • Calculate Concentration: Use the calculated mass (Step 5) and the volume of the flask to determine the precise molarity of your stock solution.

  • Storage: Store the stock solution in a tightly sealed container, protected from light, and at the appropriate temperature based on the compound's stability in solution.

This workflow is visualized below:

G cluster_1 Stock Solution Workflow A 1. Weigh sealed vial (Mass 1) B 2. Quantitatively transfer contents to volumetric flask A->B C 3. Weigh empty vial (Mass 2) B->C D 4. Calculate true mass (Mass 1 - Mass 2) C->D E 5. Dissolve in anhydrous solvent and dilute to volume D->E F 6. Calculate precise concentration E->F

Caption: Protocol for accurately preparing a stock solution from a hygroscopic solid.

References

  • TutorChase. (n.d.). How do you handle hygroscopic solutes in the lab? Retrieved from [Link]

  • HepatoChem, Inc. (2016, September 14). How do you handle hygroscopic salts? Retrieved from [Link]

  • Protocol Online. (2010, July 17). Hygroscopic chemical...how to deal with? Retrieved from [Link]

  • Chromatography Forum. (2008, November 27). How to Handle Hygroscopic Reference Standards? Retrieved from [Link]

  • Reddit. (2017, February 7). How do you guys prepare solutions of hygroscopic chemicals? Retrieved from [Link]

  • Interactive Learning Paradigms, Incorporated. (2025, October 18). The MSDS HyperGlossary: Hygroscopic. Retrieved from [Link]

  • Taylor & Francis Online. (2022, June 21). Data-driven approach to mitigate quality impact of hygroscopic pharmaceutical raw materials throughout the supply chain. Retrieved from [Link]

  • Rezaei, K., Jenab, E., & Temelli, F. (2007). Effects of water on enzyme performance with an emphasis on the reactions in supercritical fluids. Critical reviews in biotechnology, 27(4), 183–195. Retrieved from [Link]

  • Study Mind. (2022, April 19). Amines - Properties and Reactivity of Amines (A-Level Chemistry). Retrieved from [Link]

  • Chemistry LibreTexts. (2025, February 24). 24.7: Reactions of Amines. Retrieved from [Link]

  • ResearchGate. (n.d.). Effect of Water Addition on the Cure Kinetics of an Epoxy-Amine Thermoset. Retrieved from [Link]

Sources

Validation & Comparative

Technical Guide: 1H NMR Spectrum Analysis of 2-(Prop-2-en-1-yloxy)ethan-1-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Application Context

2-(Prop-2-en-1-yloxy)ethan-1-amine hydrochloride (often abbreviated as Allyl-PEG1-Amine HCl) is a critical bifunctional linker used in bioconjugation and materials science. Its utility lies in its orthogonality: the primary amine (


) targets activated esters or carboxylic acids, while the allyl group (

) remains available for thiol-ene "click" chemistry or radical polymerization.

The Analytical Challenge: Researchers often struggle to differentiate the hydrochloride salt from the free base or verify the integrity of the allyl group during deprotection steps. This guide provides a comparative analysis of the 1H NMR profile, focusing on solvent-dependent shifts and coupling constants that validate the salt formation.

Structural Connectivity & Logic

Before analyzing the spectrum, we must map the connectivity to the expected magnetic environment.

G Allyl_Term Terminal Vinyl (Hc, Hd) Allyl_Mid Internal Vinyl (Hb) Allyl_Term->Allyl_Mid J(cis)=10Hz J(trans)=17Hz Allyl_CH2 Allylic CH2 (Ha) Allyl_Mid->Allyl_CH2 J=5-6Hz Ether_O Ether Oxygen (-O-) Allyl_CH2->Ether_O Eth_CH2_O Ether Methylene (He) Ether_O->Eth_CH2_O Eth_CH2_N Amino Methylene (Hf) Eth_CH2_O->Eth_CH2_N J=5-6Hz Amine_Salt Ammonium (-NH3+ Cl-) Eth_CH2_N->Amine_Salt Inductive Deshielding

Figure 1: Connectivity and magnetic influence map. Note the inductive deshielding effect of the ammonium cation on the adjacent methylene (


).

Comparative Analysis: Solvent & pH Effects[1]

The choice of solvent is not merely logistical; it alters the spectral topology. The table below compares the expected performance of the HCl salt in Deuterium Oxide (


) versus Dimethyl Sulfoxide (

).
Comparative Data Table
Proton AssignmentLabel (Fig 1)Exp. Shift

(ppm) in

Exp. Shift

(ppm) in

Multiplicity & Coupling (

)
Ammonium

Invisible (Exchanged)8.15 - 8.30 Broad Singlet (3H)
Internal Vinyl

5.85 - 6.055.80 - 5.95ddt (

Hz)
Terminal Vinyl

5.20 - 5.405.15 - 5.30Multiplet (Overlapping dd)
Allylic


4.05 - 4.103.95 - 4.05dt (

Hz)
Ether


3.70 - 3.783.60 - 3.68Triplet (

Hz)
Amino


3.15 - 3.25 2.95 - 3.05 Triplet / Broad Multiplet
Key Analytical Insights
1. The "Salt Shift" Validation

In


, the ammonium protons exchange with deuterium and disappear. However, their presence is confirmed by the chemical shift of the adjacent methylene (

).
  • Free Base: The

    
     signal typically appears near 2.80 ppm .
    
  • HCl Salt: The positive charge on nitrogen deshields the alpha-protons, pushing the signal downfield to 3.15–3.25 ppm .

  • Actionable Advice: If your spectrum in

    
     shows a triplet at 2.8 ppm, your salt formation failed or you have significant free base contamination.
    
2. The Allyl "Fingerprint"

The allyl group provides a rigorous internal standard for integration. The internal vinyl proton (


) at ~5.9 ppm is split by the trans-vinyl proton (17 Hz), cis-vinyl proton (10 Hz), and the allylic methylene (5 Hz). This results in a distinct doublet of doublets of triplets (ddt) , often appearing as a complex multiplet.
  • Validation: Integrate this single proton to 1.0. The terminal vinyl protons (

    
    ) should integrate to 2.0, and the allylic methylene (
    
    
    
    ) to 2.0.
3. Solvent Selection Strategy
  • Use

    
     for:  Purity checks and concentration calculations. The baseline is cleaner, and the water peak (4.79 ppm) usually does not overlap with the key methylene signals.
    
  • Use

    
     for:  Structural confirmation. If you need to prove the amine exists (and isn't an alcohol or other species), the broad ammonium singlet at ~8.2 ppm is definitive.
    

Experimental Protocol: Reliable Characterization

To ensure reproducible data, follow this self-validating protocol.

Materials
  • Analyte: ~10 mg 2-(Prop-2-en-1-yloxy)ethan-1-amine HCl.

  • Solvent: 0.6 mL

    
     (99.9% D) or 
    
    
    
    + 0.03% TMS.
  • Equipment: 400 MHz NMR (or higher).

Workflow

Workflow cluster_check Quality Control Gate Start Sample Preparation Weigh Weigh 5-10 mg (Avoid saturation) Start->Weigh Dissolve Add 0.6 mL Solvent (D2O recommended for Salt) Weigh->Dissolve Mix Vortex until Clear (Check for particulates) Dissolve->Mix Acquire Acquisition (ns=16, d1=2.0s) Mix->Acquire Process Processing (LB=0.3 Hz, Phase, Baseline) Acquire->Process Analyze Integration Check Process->Analyze Decision Vinyl : CH2-N 1 : 2 ? Analyze->Decision Check Integral Ratio

Figure 2: Sample preparation and validation workflow.

Step-by-Step Procedure
  • Preparation: Weigh 5–10 mg of the hydrochloride salt into a clean vial.

  • Solvation: Add 0.6 mL of

    
    . The salt should dissolve instantly. If turbidity persists, filter through a glass wool plug (turbidity suggests polymer contamination or free base insolubility).
    
  • Acquisition: Set the relaxation delay (

    
    ) to at least 2.0 seconds to ensure full relaxation of the vinyl protons, which can have different 
    
    
    
    times than the aliphatic chain.
  • Referencing: In

    
    , reference the residual HDO peak to 4.79 ppm. In 
    
    
    
    , reference the residual pentet to 2.50 ppm.
  • Integration Logic (Self-Validation):

    • Set the internal vinyl proton (~5.9 ppm) to 1H .

    • Confirm the ether methylene (~3.7 ppm) and amine methylene (~3.2 ppm) both integrate to 2H .

    • Deviation Warning: If the amine methylene integrates < 2H relative to the vinyl group, you may have degradation of the amine or incomplete deprotection if synthesized from a Boc-precursor.

References

  • Gottlieb, H. E.; Kotlyar, V.; Nudelman, A. "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." J. Org.[1][2] Chem.1997 , 62, 7512–7515.[2] Link

  • Babij, N. R., et al. "NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry."[2] Org.[1][3] Process Res. Dev.2016 , 20, 661–667. Link

  • Silverstein, R. M.; Webster, F. X.; Kiemle, D. J.Spectrometric Identification of Organic Compounds, 7th ed.; John Wiley & Sons: Hoboken, NJ, 2005. (General reference for Allyl coupling constants).
  • PubChem Compound Summary. "2-(Prop-2-en-1-yloxy)ethan-1-amine."[4][5] National Center for Biotechnology Information. Accessed Oct 2025.[6] Link

  • Abraham, R. J., et al. "1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent." Magn.[7][8] Reson. Chem.2006 , 44, 491-509.[7] Link

Sources

Comparative Analysis: Aminoethyl Allyl Ether Hydrochloride vs. Allylamine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

FTIR Characterization and Performance Guide

Executive Summary

Aminoethyl Allyl Ether Hydrochloride (AEAE-HCl) represents a specialized class of functional monomers where a flexible ethoxy spacer separates the reactive allyl group from the primary amine. This structural modification offers distinct advantages over the more common Allylamine Hydrochloride (AA-HCl) , primarily in reducing steric hindrance during polymerization and bioconjugation.

This guide provides a definitive FTIR characterization of AEAE-HCl, contrasting it with AA-HCl to assist researchers in material verification, purity analysis, and process monitoring.

Molecular Architecture & Vibrational Theory

To accurately interpret the FTIR spectrum, one must understand the vibrational nodes introduced by the "Spacer Effect."

  • Allylamine HCl (AA-HCl): The amine group is attached directly to the allylic carbon (

    
    ). The proximity of the electron-withdrawing ammonium group (
    
    
    
    ) inductively deactivates the double bond.
  • Aminoethyl Allyl Ether HCl (AEAE-HCl): An ethylene glycol ether spacer (

    
    ) distances the charge from the double bond. This introduces strong C-O-C stretching modes  and alters the electronic environment of the vinyl group.
    
Visualization: Structural Vibrational Nodes

G cluster_0 Allylamine HCl (AA-HCl) cluster_1 Aminoethyl Allyl Ether HCl (AEAE-HCl) AA_Vinyl Vinyl Group (C=C, =C-H) AA_Amine Amine Salt (NH3+) AA_Vinyl->AA_Amine Direct Inductive Effect (Deactivation) AE_Amine Amine Salt (NH3+) AA_Amine->AE_Amine Similar NH3+ Modes AE_Vinyl Vinyl Group (C=C, =C-H) AE_Ether Ether Spacer (C-O-C) ~1100 cm-1 AE_Vinyl->AE_Ether Separated AE_Ether->AA_Vinyl Key Differentiator AE_Ether->AE_Amine Flexible Linker

Figure 1: Structural comparison highlighting the ether spacer in AEAE-HCl which acts as the primary spectroscopic differentiator.

FTIR Characteristic Peaks: The Definitive Table

The following assignments are derived from standard correlation tables for amine salts and allyl ethers, validated against comparative spectra of structural analogs.

Table 1: AEAE-HCl vs. AA-HCl Spectral Comparison
Functional GroupMode of VibrationAEAE-HCl Wavenumber (cm⁻¹)AA-HCl Wavenumber (cm⁻¹)Diagnostic Note
Amine Salt N-H Stretch (

)
2800 – 3200 (Broad)2800 – 3200 (Broad)Broad band obscuring C-H stretches; indicates salt formation.[1]
Allyl Vinyl =C-H Stretch3080 (Shoulder)3080 (Shoulder)Often weak/hidden by the ammonium band.
Allyl Vinyl C=C Stretch1645 ± 5 1640 ± 5Sharp, distinct peak. Confirms monomer unsaturation.[1][2]
Amine Salt N-H Bend (Deformation)1580 – 1610 1590 – 1620Characteristic "Scissoring" of the primary ammonium group.
Ether Spacer C-O-C Asym. Stretch 1110 – 1130 (Strong)ABSENT PRIMARY IDENTIFIER. Strongest peak in the fingerprint region for AEAE.
Alkyl Chain C-N Stretch1020 – 1050 1000 – 1030Overlaps with ether bands in AEAE; distinct in AA.[1]
Vinyl Terminal =C-H Out-of-Plane Bend920 – 990 920 – 990Strong doublet characteristic of terminal vinyl groups (

).[1]

Critical Insight: If your spectrum lacks the strong band at ~1120 cm⁻¹, you likely have Allylamine HCl, not the ether derivative. If the peak at 1645 cm⁻¹ is absent, your monomer has likely polymerized or degraded.

Performance Comparison: Why Choose AEAE-HCl?

While Allylamine HCl is cheaper, AEAE-HCl is preferred for advanced applications (drug delivery, hydrogels) due to the spacer arm.

Table 2: Functional Performance Matrix
FeatureAminoethyl Allyl Ether HCl (AEAE-HCl)Allylamine HCl (AA-HCl)Impact on Application
Reactivity (Polymerization) High. Ether oxygen donates electron density, stabilizing the radical.[1]Moderate. Ammonium group withdraws density, deactivating the alkene.AEAE polymerizes faster and to higher molecular weights.[1]
Steric Accessibility High. Amine is extended away from the backbone.Low. Amine is close to the backbone.AEAE is superior for conjugating bulky drugs or proteins post-polymerization.[1]
Hydrophilicity Very High. Ether oxygen adds H-bond acceptance.[1]High. Both form water-soluble polymers, but AEAE gels are often more flexible.[1]
Stability Moderate.[1] Ether linkage is susceptible to oxidative cleavage under extreme conditions.[1]High.AA-HCl is more robust under harsh acidic/oxidative conditions.[1]
Experimental Protocols
Protocol A: FTIR Sample Preparation (KBr Pellet Method)

To ensure spectral fidelity for amine salts, which are hygroscopic.

  • Drying: Dry the AEAE-HCl salt in a vacuum desiccator over

    
     for 24 hours to remove adsorbed water (water OH peaks at 3400 cm⁻¹ will obscure the amine NH stretch).
    
  • Grinding: Mix 2 mg of AEAE-HCl with 200 mg of spectroscopic grade KBr. Grind into a fine powder using an agate mortar.

    • Tip: Do not over-grind; excessive pressure can induce ion exchange or moisture absorption.[1]

  • Compression: Press at 10 tons for 2 minutes to form a transparent pellet.

  • Acquisition: Scan from 4000 to 400 cm⁻¹ (32 scans, 4 cm⁻¹ resolution). Background subtract pure KBr.[1]

Protocol B: Monomer Purification (Recrystallization)

Commercial AEAE-HCl can contain polymerization inhibitors or oxidation byproducts.[1]

  • Dissolution: Dissolve crude AEAE-HCl in a minimum amount of hot ethanol (~60°C).

  • Filtration: Hot filter to remove insoluble polymer chains (if any).[1]

  • Precipitation: Add cold ethyl acetate or diethyl ether dropwise until turbidity persists.

  • Cooling: Store at 4°C overnight. White needle-like crystals should form.[1]

  • Validation: Check FTIR. The carbonyl region (1700-1750 cm⁻¹) should be flat (no oxidation products).[1]

Workflow Visualization

Experiment cluster_check Quality Control Gates Raw Crude AEAE-HCl Solvent Dissolve in Hot EtOH Raw->Solvent Filter Hot Filtration (Remove Polymer) Solvent->Filter Precip Add Cold Ethyl Acetate Filter->Precip Cryst Crystallization (4°C) Precip->Cryst Dry Vacuum Dry Cryst->Dry Analyze FTIR Analysis Dry->Analyze Check1 Check 1700 cm⁻¹ (Must be Flat) Analyze->Check1 Check2 Check 1120 cm⁻¹ (Must be Strong) Check1->Check2

Figure 2: Purification and validation workflow for ensuring high-fidelity FTIR data.

References
  • Silverstein, R. M., et al. Spectrometric Identification of Organic Compounds. 7th Ed., Wiley. (Standard reference for Amine Salt and Ether assignments).

  • NIST Chemistry WebBook. Infrared Spectra of Allyl Ethers. National Institute of Standards and Technology.[3] Available at: [Link]

  • Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. Encyclopedia of Analytical Chemistry. (Detailed correlation tables for primary amines and vinyl groups).

  • BenchChem.Spectroscopic Profile of Allyl Amines.

Sources

Benchmarking Purity: Elemental Analysis Standards for 2-(Prop-2-en-1-yloxy)ethan-1-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Profile[1]

2-(Prop-2-en-1-yloxy)ethan-1-amine hydrochloride (CAS: 1383604-96-3) is a critical heterobifunctional linker used in bioconjugation and polymer chemistry. It features a reactive primary amine (for amide coupling) and an allyl ether (for thiol-ene "click" chemistry or polymerization).

For drug development professionals, the purity of this linker is paramount. Impurities such as unreacted starting materials or hydrolysis products can terminate polymer chains or create toxic byproducts in ADCs (Antibody-Drug Conjugates).

This guide establishes the Gold Standard for characterizing this molecule, moving beyond simple HPLC purity to rigorous Elemental Analysis (EA) and stoichiometric verification.

Theoretical Baseline

Before experimental validation, the theoretical composition must be established based on the formula C₅H₁₂ClNO (MW: 137.61 g/mol ).

ElementCountAtomic MassTotal MassTheoretical %Tolerance (±0.4%)
Carbon (C) 512.01160.05543.64% 43.24 – 44.04%
Hydrogen (H) 121.00812.0968.79% 8.39 – 9.19%
Nitrogen (N) 114.00714.00710.18% 9.78 – 10.58%
Chloride (Cl) 135.4535.4525.76% 25.36 – 26.16%
Oxygen (O) 115.99915.99911.63% Calculated by diff.

Comparative Analysis of Characterization Methods

The industry standard for small molecule purity is often cited as >95% by HPLC. However, for salt forms like this hydrochloride, HPLC is insufficient because it does not detect inorganic salts or trapped water.

Method A: Automated CHN Combustion (The "Gold Standard")
  • Principle: High-temperature combustion (900°C+) converts the sample to gases (

    
    , 
    
    
    
    ,
    
    
    ) which are quantified.
  • Pros: Absolute measurement of organic purity; detects trapped solvents.

  • Cons: Highly sensitive to hygroscopicity (common in amine HCl salts).

  • Verdict: Mandatory for Certificate of Analysis (CoA).

Method B: Potentiometric Titration (AgNO₃)
  • Principle: Silver nitrate reacts with the chloride counter-ion. The endpoint is detected potentiometrically.[1][2][3][4]

  • Pros: Extremely precise for determining the "Salt Factor" (stoichiometry).

  • Cons: Only measures the anion, not the organic backbone.

  • Verdict: Essential cross-check. If CHN is perfect but Titration is off, you have a stoichiometry error (e.g., bis-HCl salt or free base mix).

Method C: Quantitative 1H-NMR (qNMR)
  • Principle: Integration of proton signals against an internal standard (e.g., Maleic Acid).

  • Pros: Confirms structure and identifies specific organic impurities (e.g., polymerized allyl groups).

  • Cons: Lower precision (±1-2%) compared to EA (±0.3%).

  • Verdict: Supporting evidence for structural integrity.

Performance Matrix
FeatureCHN CombustionPotentiometric TitrationqNMR
Precision High (±0.3%)Very High (±0.1%)Moderate (±1.0%)
Specificity Low (Total C/H/N)Specific to Halide (Cl⁻)High (Structural)
Sample Req. 2–5 mg50–100 mg10–20 mg
Cost

$

$
Primary Risk Hygroscopicity Interfering Ions Relaxation Delay

Critical Analytical Workflows

Visualization: The Validation Logic

The following diagram illustrates the decision logic required to certify this reference material.

ValidationLogic Start Crude Product (Amine HCl Salt) Drying Critical Step: Vacuum Desiccation (P2O5, 24h, 25°C) Start->Drying Analysis Parallel Analysis Drying->Analysis CHN Method A: CHN Combustion Analysis->CHN Titration Method B: AgNO3 Titration Analysis->Titration NMR Method C: 1H-NMR (DMSO-d6) Analysis->NMR Eval Data Evaluation CHN->Eval Titration->Eval NMR->Eval Pass CERTIFIED REFERENCE MATERIAL Eval->Pass All within specs Fail_H Fail: High %H (Wet Sample) Eval->Fail_H %H > +0.4% Fail_Cl Fail: Low %Cl (Stoichiometry Error) Eval->Fail_Cl %Cl mismatch Fail_C Fail: Low %C (Inorganic Impurity) Eval->Fail_C %C < -0.4%

Caption: Analytical decision matrix for certifying 2-(Prop-2-en-1-yloxy)ethan-1-amine HCl. Note the critical drying step to prevent false failures.

Detailed Experimental Protocols

Protocol 1: Sample Preparation (The "Hidden" Variable)

Expert Insight: Amine hydrochlorides are hygroscopic. Standard oven drying (100°C) is dangerous for this molecule because the allyl ether group is thermally sensitive and prone to oxidative crosslinking.

  • Place 200 mg of sample in a tared glass vial.

  • Place in a vacuum desiccator containing Phosphorus Pentoxide (

    
    ) or activated silica gel.
    
  • Apply high vacuum (< 1 mbar) at ambient temperature (20–25°C) for 24 hours.

  • Self-Validation: Weigh the sample before and after. A mass loss of >0.5% indicates significant water was present.[5]

Protocol 2: Potentiometric Chloride Titration

Objective: Verify the HCl stoichiometry (Theoretical Cl: 25.76%).

  • Equipment: Automatic titrator (e.g., Metrohm) with a Silver/Silver Chloride electrode.

  • Reagents: 0.1 M Silver Nitrate (

    
    ) standardized solution; 1% Nitric Acid (
    
    
    
    ).
  • Procedure:

    • Accurately weigh ~50 mg of the dried sample into a titration beaker.

    • Dissolve in 50 mL deionized water + 1 mL

      
       (acidification prevents carbonate interference).
      
    • Titrate with 0.1 M

      
       to the potentiometric inflection point.
      
  • Calculation:

    
    
    
Protocol 3: CHN Combustion Analysis

Objective: Confirm organic purity.

  • Calibration: Calibrate the analyzer using Acetanilide (C=71.09%, H=6.71%, N=10.36%) as the standard.

  • Sample: Weigh 2.0–3.0 mg of dried sample into a tin capsule. Fold tightly to exclude air.

  • Combustion: Run at 950°C with Oxygen boost.

  • Acceptance Criteria: Results must fall within ±0.4% of theoretical values.

Troubleshooting & Data Interpretation

Scenario: High Hydrogen, Low Carbon
  • Data: %C = 42.1% (Theo: 43.6%), %H = 9.5% (Theo: 8.8%).

  • Diagnosis: The sample is wet.[2] The excess H comes from

    
    , which also dilutes the Carbon mass percentage.
    
  • Action: Re-dry sample for 48h under vacuum. Do not heat.

Scenario: Correct Carbon, Low Chloride
  • Data: %C = 43.6%, %Cl = 20.5% (Theo: 25.8%).

  • Diagnosis: The sample is likely a mixture of the Hydrochloride salt and the Free Base.

  • Action: Re-acidify with HCl in ether/dioxane and recrystallize.

Scenario: Low Carbon, Low Nitrogen, High Ash
  • Data: All organic values are ~90% of theoretical.

  • Diagnosis: Contamination with inorganic salts (e.g., NaCl, KCl) from the workup. These do not burn, effectively diluting the sample.

  • Action: Check "Ash" residue or run EDX (Energy Dispersive X-ray) to identify the inorganic contaminant.

References

  • Sigma-Aldrich. 2-(Prop-2-yn-1-yloxy)ethan-1-amine hydrochloride Product Specification. (Note: Analogous allyl variant used for specification benchmarking). Link

  • National Institutes of Health (NIH). An International Study Evaluating Elemental Analysis. PMC3412762. (Establishes the ±0.4% tolerance standard). Link

  • U.S. Food and Drug Administration (FDA). Elemental Analysis Manual (EAM) for Food and Related Products. (Methodology for ICP and elemental verification). Link

  • National Physical Laboratory (NPL). Improved Methodology for High Accuracy Titration of HCl. (Potentiometric titration protocols). Link

  • Vogel, A.I.Vogel's Textbook of Quantitative Chemical Analysis, 6th Edition. Prentice Hall, 2000.

Sources

A Comparative Guide to the Hydrolytic Stability of Allyl Ethers vs. Vinyl Ethers in Acidic Media

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals engaged in multi-step organic synthesis, the judicious selection of protecting groups is paramount to achieving high yields and preserving molecular integrity. Among the ether-based protecting groups, allyl and vinyl ethers are frequently employed, yet their behavior in acidic media is markedly different. This guide provides an in-depth, objective comparison of the hydrolytic stability of allyl ethers and vinyl ethers under acidic conditions, supported by mechanistic insights and a structured experimental protocol for direct comparison.

Introduction: Structural and Electronic Distinctions

At first glance, both allyl and vinyl ethers are unsaturated analogs of saturated ethers. However, the positioning of the double bond relative to the ether oxygen dictates their electronic properties and, consequently, their reactivity towards acid-catalyzed hydrolysis.

  • Vinyl Ethers: Characterized by an oxygen atom directly attached to a carbon-carbon double bond (C=C-O-R). This arrangement allows for resonance interaction between the oxygen lone pairs and the π-system of the double bond, which significantly influences their reactivity.

  • Allyl Ethers: The double bond is situated one carbon atom further away from the ether oxygen (C=C-C-O-R). This structural difference prevents direct resonance between the oxygen and the double bond in the ground state.

Mechanistic Divergence in Acid-Catalyzed Hydrolysis

The profound difference in the hydrolytic stability of vinyl and allyl ethers stems from their distinct reaction pathways in the presence of acid.

The Facile Hydrolysis of Vinyl Ethers: An A-SE2 Pathway

The hydrolysis of vinyl ethers in acidic media is a remarkably rapid process that proceeds through an A-SE2 (acid-catalyzed, bimolecular electrophilic substitution) mechanism. The key steps are as follows:

  • Rate-Determining Protonation: The reaction is initiated by the protonation of the β-carbon of the vinyl ether. This step is the slowest and therefore the rate-determining step of the overall reaction.[1] The resulting intermediate is a resonance-stabilized carbocation, where the positive charge is shared between the α-carbon and the ether oxygen.

  • Nucleophilic Attack by Water: A molecule of water then acts as a nucleophile, attacking the carbocation at the α-carbon.

  • Deprotonation and Tautomerization: Subsequent deprotonation and tautomerization of the hemiacetal intermediate yield an aldehyde or ketone and the corresponding alcohol.

The direct protonation of the double bond is facilitated by the electron-donating effect of the adjacent oxygen atom, which stabilizes the resulting carbocation.

Vinyl Ether Hydrolysis cluster_0 Vinyl Ether Hydrolysis (A-SE2 Mechanism) VE Vinyl Ether Protonated_VE Resonance-Stabilized Carbocation VE->Protonated_VE + H₃O⁺ (Rate-Determining) H3O H₃O⁺ Hemiacetal Hemiacetal Protonated_VE->Hemiacetal + H₂O H2O_nuc H₂O Aldehyde Aldehyde/Ketone Hemiacetal->Aldehyde - H⁺ Alcohol Alcohol Hemiacetal->Alcohol H3O_regen H₃O⁺ Allyl Ether Hydrolysis cluster_1 Allyl Ether Hydrolysis (A-1/SN1-like Mechanism) AE Allyl Ether Oxonium Oxonium Ion AE->Oxonium + H₃O⁺ H3O H₃O⁺ Allyl_Cation Allyl Cation Oxonium->Allyl_Cation Slow Alcohol_1 Alcohol Allyl_Alcohol Allyl Alcohol Allyl_Cation->Allyl_Alcohol + H₂O H2O_nuc H₂O

Caption: Acid-catalyzed hydrolysis of an allyl ether via an A-1/SN1-like mechanism.

Quantitative Comparison of Hydrolytic Stability

The mechanistic differences translate into a vast disparity in hydrolysis rates. While direct comparative kinetic data for simple allyl and vinyl ethers under identical conditions is sparse in the literature, qualitative observations and comparisons with related structures consistently demonstrate the much greater lability of vinyl ethers.

For instance, it has been reported that ethyl vinyl ether hydrolyzes approximately 10¹³ times faster than diethyl ether in weakly acidic water. [2]While this is a comparison to a saturated ether, the stability of allyl ethers is much closer to that of saturated ethers than to vinyl ethers. Allyl ethers are generally considered stable to a wide range of acidic conditions under which vinyl ethers would be instantaneously cleaved. [3]

Ether Type Representative Structure Hydrolysis Mechanism Relative Hydrolytic Stability in Acid
Vinyl Ether Ethyl Vinyl Ether A-SE2 Very Low

| Allyl Ether | Ethyl Allyl Ether | A-1 / SN1-like | High |

Experimental Protocol for Comparative Hydrolysis

To empirically determine the relative stability of an allyl and a vinyl ether, the following experimental protocol can be employed. This procedure utilizes UV-Vis spectrophotometry to monitor the disappearance of the ether, assuming the starting material has a suitable chromophore for detection. Alternatively, techniques like Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy can be used to follow the reaction progress.

Materials
  • Ethyl Vinyl Ether

  • Ethyl Allyl Ether

  • 1 M Hydrochloric Acid (HCl)

  • Deionized Water

  • Suitable organic solvent (e.g., acetonitrile or dioxane, if needed for solubility)

  • UV-Vis Spectrophotometer or GC/NMR instrument

  • Thermostatted cell holder or water bath

Experimental Workflow

Experimental_Workflow cluster_workflow Comparative Hydrolysis Workflow A Prepare Stock Solutions of Ethers D Initiate Reaction: Add Ether Stock Solution to Acid A->D B Prepare Acidic Hydrolysis Medium (e.g., 0.1 M HCl in H₂O) C Equilibrate Reaction Medium to Desired Temperature (e.g., 25°C) B->C C->D E Monitor Reaction Progress (UV-Vis, GC, or NMR) D->E F Acquire Data at Regular Time Intervals E->F G Analyze Data to Determine Rate Constants F->G H Compare Rate Constants G->H

Caption: A generalized workflow for the comparative kinetic analysis of ether hydrolysis.

Step-by-Step Procedure
  • Preparation of Solutions:

    • Prepare a stock solution of known concentration for both ethyl vinyl ether and ethyl allyl ether in a suitable solvent.

    • Prepare the acidic hydrolysis medium (e.g., 0.1 M HCl in deionized water).

  • Reaction Setup:

    • Place the acidic hydrolysis medium in a thermostatted cuvette (for UV-Vis) or a reaction vessel in a water bath. Allow the temperature to equilibrate.

    • Record a blank spectrum or initial chromatogram/spectrum of the acidic medium.

  • Initiation and Monitoring:

    • Initiate the reaction by adding a small, known volume of the ether stock solution to the acidic medium.

    • Immediately begin monitoring the reaction by recording the absorbance at a specific wavelength, or by taking aliquots at regular time intervals for GC or NMR analysis.

  • Data Analysis:

    • For spectrophotometric analysis, the decrease in absorbance of the starting material over time can be used to calculate the observed rate constant (k_obs) by fitting the data to a first-order decay model.

    • For GC or NMR analysis, the disappearance of the starting material peak or the appearance of a product peak can be quantified and used to determine the rate constant.

    • The second-order rate constant (k₂) can be determined by dividing k_obs by the concentration of the acid catalyst.

Conclusion and Practical Implications

The hydrolytic stability of allyl and vinyl ethers in acidic media is fundamentally different, a direct consequence of their distinct electronic structures and reaction mechanisms. Vinyl ethers are exceptionally labile due to their A-SE2 hydrolysis pathway involving rate-determining protonation of the electron-rich double bond. In contrast, allyl ethers are significantly more robust, hydrolyzing via a much slower A-1 or SN1-like mechanism that proceeds through an oxonium ion and a stabilized allyl cation.

This pronounced difference in stability is a critical consideration in synthetic strategy. The lability of vinyl ethers makes them suitable as readily cleavable protecting groups for alcohols, often removed under very mild acidic conditions that leave many other functional groups, including allyl ethers, intact. Conversely, the greater stability of allyl ethers allows them to be carried through a wider range of acidic reaction conditions, providing orthogonal protection in the presence of more acid-sensitive functionalities. A thorough understanding of these principles empowers the synthetic chemist to design more efficient and selective multi-step syntheses.

References

  • Kresge, A. J., & Chiang, Y. (1967). The hydrolysis of ethyl vinyl ether. Part I. Reaction mechanism. Journal of the Chemical Society B: Physical Organic, 53-57. [Link]

  • McMurry, J. (2015). Organic Chemistry. Cengage Learning.
  • Greene, T. W., & Wuts, P. G. M. (2007). Protective Groups in Organic Synthesis. John Wiley & Sons.
  • Jones, J., & Kresge, A. J. (1993). Vinyl ether hydrolysis XXVIII. The mechanism of reaction of methyl α-(2,6-dimethoxyphenyl)vinyl ether. Canadian Journal of Chemistry, 71(1), 38-41. [Link]

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
  • Anslyn, E. V., & Dougherty, D. A. (2006). Modern Physical Organic Chemistry. University Science Books.
  • Organic Chemistry Portal. (n.d.). Allyl Ethers. Retrieved February 23, 2026, from [Link]

  • Chemistry LibreTexts. (2024, March 19). 18.3: Reactions of Ethers - Acidic Cleavage. [Link]

  • Filo. (2025, March 19). Ethyl vinyl ether, EtO-CH=CH2, hydrolyzes in.... [Link]

Sources

Comparative Guide: Chromatographic Separation of Impurities in Aminoethyl Allyl Ether Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & The Separation Challenge

Aminoethyl allyl ether hydrochloride (2-(Allyloxy)ethan-1-amine HCl) presents a classic "polar retention" dilemma in chromatography. As a small, highly polar, cationic molecule with a weak chromophore (the allyl group), it defies standard Reversed-Phase (RP) workflows.

The critical quality attributes (CQAs) for this intermediate often fail due to two main factors:

  • Retention Failure: On standard C18 columns, the protonated amine (

    
    ) elutes in the void volume (
    
    
    
    ), co-eluting with salts and polar synthesis byproducts like unreacted ethanolamine.
  • Detection Blindness: The allyl ether linkage absorbs only in the deep UV (205–210 nm). Common mobile phase additives (like Formic Acid) often create high background noise that masks low-level impurities.[1]

This guide objectively compares the two most effective strategies to overcome these hurdles: Ion-Pairing Reversed-Phase (IP-RP) and Hydrophilic Interaction Liquid Chromatography (HILIC) .[1]

Chemical Context & Impurity Profile[1][2][3][4][5][6][7]

To separate impurities, one must first understand their origin.[1] The synthesis typically involves the Williamson ether synthesis or nucleophilic substitution of ethanolamine with an allyl halide.

synthesis-pathway

ImpurityPathway Start1 Ethanolamine (Highly Polar) Target Aminoethyl Allyl Ether HCl (Target: Polar Cation) Start1->Target Mono-alkylation Start2 Allyl Bromide (Volatile/Non-Polar) Start2->Target Impurity2 Hydrolysis Byproducts (Allyl Alcohol) Start2->Impurity2 Hydrolysis Impurity1 Diallyl Impurity (Bis-alkylated) Target->Impurity1 Over-alkylation

Figure 1: Synthesis pathway showing the origin of critical impurities. The separation must resolve the highly polar starting material (Ethanolamine) from the target and the less polar bis-alkylated byproduct.

Method A: Ion-Pairing Reversed-Phase (IP-RP)

The Robust Standard for QC [1]

This method utilizes a hydrophobic counter-ion (Ion-Pairing Reagent) to "mask" the charge of the amine, allowing it to interact with the C18 stationary phase.

Protocol A: Experimental Conditions
  • Column: C18 (End-capped), 150 x 4.6 mm, 3.5 µm (e.g., Zorbax Eclipse or equivalent).

  • Mobile Phase A: Water + 0.1% Trifluoroacetic Acid (TFA) or Heptafluorobutyric Acid (HFBA).

  • Mobile Phase B: Acetonitrile + 0.1% TFA/HFBA.[1]

  • Gradient: 0% B hold for 2 min (to retain polar salts), then 0-40% B over 15 min.

  • Detection: ELSD (Evaporative Light Scattering) or CAD (Charged Aerosol). Note: UV at 210 nm is possible but requires high-purity solvents.[1]

Mechanism of Action

The perfluorinated acid (TFA/HFBA) serves a dual purpose:

  • Protonation: Ensures the amine is fully ionized (

    
    ).
    
  • Ion-Pairing: The anionic carboxylate head of the TFA pairs with the cationic amine. The fluorinated tail adsorbs into the C18 pores, effectively creating a "dynamic ion-exchange" surface.

Performance Data (Representative)
MetricValueInterpretation
Retention Factor (k') 3.5 - 5.0Excellent retention away from void volume.[1]
Peak Symmetry (Tf) 1.1 - 1.2TFA suppresses silanol interactions, sharpening peaks.[1]
LOD (ELSD) ~50 ppmSufficient for impurity profiling.[1]

Method B: HILIC (Hydrophilic Interaction)

The Modern, MS-Compatible Alternative [2]

HILIC works by creating a water-rich layer on the surface of a polar stationary phase.[1][2] Analytes partition between the bulk organic mobile phase (acetonitrile-rich) and this aqueous surface layer.

Protocol B: Experimental Conditions
  • Column: Amide-bonded Silica or Zwitterionic (e.g., BEH Amide), 100 x 2.1 mm, 1.7 µm.[1]

  • Mobile Phase A: 10 mM Ammonium Formate (pH 3.0) in Water.[1][3]

  • Mobile Phase B: Acetonitrile.[1][4][5][6]

  • Gradient: 95% B to 60% B over 10 min. (Inverse gradient compared to RP).[1]

  • Detection: CAD or MS (ESI+).[1]

Mechanism of Action

The aminoethyl allyl ether is highly hydrophilic. In HILIC, water is the "strong" solvent. Starting at high acetonitrile (95%) forces the polar amine into the water layer on the silica surface.

  • Elution Order: Non-polar impurities (Diallyl ether) elute first (near void). The polar target elutes later. The most polar impurity (Ethanolamine) elutes last.

Performance Data (Representative)
MetricValueInterpretation
Retention Factor (k') 4.0 - 6.0Superior retention for polar amines.[1]
Selectivity (

)
HighOrthogonal to RP; completely flips elution order.[1]
MS Sensitivity HighHigh organic content aids desolvation in MS source.[1]

Comparative Analysis & Decision Matrix

The choice between IP-RP and HILIC depends heavily on your detection limits and available instrumentation.

Comparison Table
FeatureMethod A: IP-RP (TFA/HFBA)Method B: HILIC (Amide)
Retention Mechanism Hydrophobic interaction via Ion-PairPartitioning into aqueous layer
MS Compatibility Poor (TFA causes signal suppression)Excellent (Volatile buffers)
Peak Shape Sharp (TFA masks silanols)Good (requires buffer optimization)
Equilibration Time Slow (Ion pair must coat column)Moderate
Impurity Elution Polar impurities elute earlyNon-polar impurities elute early
Decision Workflow

Use the following logic to select the correct protocol for your lab.

method-selection-logic

MethodSelection Start Start: Method Selection for Aminoethyl Allyl Ether HCl Q1 Is Mass Spec (MS) required for ID? Start->Q1 ResultHILIC SELECT METHOD B: HILIC (Amide Column + NH4 Formate) Q1->ResultHILIC Yes Q2 Is the sample 'dirty' (High salt/matrix)? Q1->Q2 No (UV/ELSD only) Q2->ResultHILIC No (Clean synthetic std) ResultIP SELECT METHOD A: IP-RP (C18 + TFA/HFBA) Q2->ResultIP Yes (Robustness needed) Warning Note: IP-RP requires dedicated column ResultIP->Warning

Figure 2: Decision tree for selecting the optimal chromatographic mode based on instrumentation and sample matrix.

References

  • SIELC Technologies. (2018).[1] Separation of Allyl Phenyl Ether and Derivatives on Mixed-Mode Columns. Retrieved from

  • Scholz, R., et al. (2021).[1] Performance of ion pairing chromatography and hydrophilic interaction liquid chromatography coupled to charged aerosol detection for the analysis of underivatized amino acids. Journal of Chromatography A. Retrieved from

  • BenchChem Technical Support. (2025). Purification of Products from 2-((Tosyloxy)amino)ethanamine Reactions. Retrieved from

  • Element Lab Solutions. (2024).[1] HILIC – The Rising Star of Polar Chromatography. Retrieved from

  • Helix Chromatography. (n.d.).[1] Mixed-Mode Chromatography vs. Ion-Pairing Chromatography. Retrieved from

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 2-(Prop-2-en-1-yloxy)ethan-1-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For professionals in research and drug development, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond their use in experiments; it concludes with their safe and compliant disposal. This guide provides a comprehensive, technically grounded protocol for the proper disposal of 2-(Prop-2-en-1-yloxy)ethan-1-amine hydrochloride, ensuring the safety of laboratory personnel and the protection of our environment.

Hazard Assessment & Waste Characterization

  • Toxicity and Irritation : The analog, 2-(Prop-2-yn-1-yloxy)ethan-1-amine hydrochloride, is classified as harmful if swallowed (H302), a skin irritant (H315), a serious eye irritant (H319), and may cause respiratory irritation (H335).[1] It is reasonable to assume that 2-(Prop-2-en-1-yloxy)ethan-1-amine hydrochloride exhibits similar toxicological properties.

  • Corrosivity : The free base form is a flammable liquid that causes severe skin burns and eye damage.[2] While the hydrochloride salt is likely a solid and less corrosive, its solutions could still be hazardous. Amines, in general, can be corrosive to tissues.[3]

  • Environmental Hazards : Many amine compounds can be harmful to aquatic life.[4] Therefore, this compound must be prevented from entering drains and waterways.[5]

Based on these characteristics, 2-(Prop-2-en-1-yloxy)ethan-1-amine hydrochloride must be treated as hazardous waste . Under the U.S. Environmental Protection Agency (EPA) regulations established by the Resource Conservation and Recovery Act (RCRA), a waste is hazardous if it exhibits characteristics of ignitability, corrosivity, reactivity, or toxicity.[6] This compound's toxic and irritant properties firmly place it in this category.

Immediate Safety & Personal Protective Equipment (PPE)

Before handling the waste material, it is imperative to establish a safe working environment and utilize appropriate PPE. The causality is simple: to prevent exposure via inhalation, ingestion, or skin and eye contact.[4]

Mandatory PPE & Safety Measures:

EquipmentSpecificationRationale
Eye Protection ANSI Z87.1-rated safety glasses with side shields or chemical splash goggles.Protects against splashes and accidental contact with the eyes, which can cause serious irritation.[7]
Hand Protection Chemically resistant gloves (e.g., Nitrile).Prevents skin contact, which can lead to irritation or burns.[4]
Body Protection A standard laboratory coat.Protects against incidental contact and contamination of personal clothing.
Work Area A certified chemical fume hood.Minimizes the risk of inhaling any dust or vapors, which may cause respiratory irritation.[8]

Waste Collection & Containerization Protocol

Proper containment is critical to prevent leaks, spills, and reactions. The principle of "cradle-to-grave" management, enforced by the EPA, means the generator of the waste is responsible for it from its creation until its final, safe disposal.[9]

Step-by-Step Collection Procedure:

  • Select an Appropriate Container :

    • Choose a container made of a material compatible with the chemical. High-density polyethylene (HDPE) is a preferred choice.[6]

    • The container must be in good condition, free from leaks or damage, and have a secure, screw-on cap.[10]

    • Ensure the container is appropriately sized for the expected volume of waste to avoid overfilling.

  • Label the Container :

    • Before adding any waste, affix a "Hazardous Waste" label.

    • Clearly write the full chemical name: "Waste 2-(Prop-2-en-1-yloxy)ethan-1-amine hydrochloride."

    • List all components if it is a mixture.

    • Indicate the relevant hazards (e.g., "Toxic," "Irritant").

    • Note the accumulation start date. This is a regulatory requirement.[11]

  • Accumulate the Waste :

    • Add the waste to the container inside a chemical fume hood.

    • Keep the container closed at all times except when actively adding waste.[6] This prevents the release of vapors and reduces the risk of spills.

  • Segregate Incompatible Wastes :

    • Store the waste container in a designated "Satellite Accumulation Area" within the lab.[6]

    • Crucially, you must store this amine hydrochloride waste away from strong bases (which could deprotonate it to the more volatile free base) and strong oxidizing agents to prevent dangerous reactions.[4][11]

The Disposal Pathway: From Laboratory to Final Disposition

Disposing of hazardous waste is a regulated process that ensures it is handled by trained professionals and sent to a facility that can safely treat or dispose of it. Under no circumstances should this chemical be poured down the drain or placed in the regular trash .[6][11]

The following workflow illustrates the decision-making and logistical process for proper disposal.

DisposalWorkflow Disposal Workflow for 2-(Prop-2-en-1-yloxy)ethan-1-amine HCl cluster_lab In the Laboratory cluster_ehs EHS / Licensed Contractor cluster_tsdf Treatment, Storage, and Disposal Facility (TSDF) Start Waste Generated: 2-(Prop-2-en-1-yloxy)ethan-1-amine HCl Characterize Characterize as Hazardous Waste (Toxic, Irritant) Start->Characterize SelectContainer Select & Label Approved Waste Container Characterize->SelectContainer CollectWaste Collect Waste in Fume Hood (Keep Container Closed) SelectContainer->CollectWaste Store Store in Satellite Accumulation Area (Segregate Incompatibles) CollectWaste->Store RequestPickup Container Full or >180 Days? Request EHS Pickup Store->RequestPickup Pickup Waste Collected by EHS RequestPickup->Pickup Transport Transport to Central Accumulation Area Pickup->Transport Manifest Documented on Hazardous Waste Manifest Transport->Manifest Ship Shipped via Licensed Transporter Manifest->Ship Receive Waste Received at TSDF Ship->Receive Dispose Final Disposition (e.g., Incineration) Receive->Dispose End Disposal Complete Dispose->End

Caption: Decision workflow for compliant hazardous waste disposal.

Spill & Emergency Procedures

Accidents can happen, and a prepared response is essential for safety.

  • Minor Spill (in a fume hood) :

    • Alert personnel in the immediate area.

    • Wearing your full PPE, absorb the spill with an inert material like vermiculite or sand.[12]

    • Scoop the absorbent material into your hazardous waste container.

    • Wipe the area with a suitable solvent (e.g., water), collecting the cleaning materials as hazardous waste.

    • All materials used for cleanup must be disposed of as hazardous waste.[5]

  • Major Spill (outside a fume hood) or Exposure :

    • Evacuate the immediate area.

    • If there is skin or eye contact, flush the affected area with copious amounts of water for at least 15 minutes and seek immediate medical attention.[4]

    • If inhaled, move to fresh air and seek medical attention.[12]

    • Contact your institution's Environmental Health & Safety (EHS) department or emergency response team immediately. Do not attempt to clean up a large spill yourself.[5]

By adhering to these scientifically sound and regulation-compliant procedures, you contribute to a culture of safety and environmental stewardship, building trust in our collective responsibility as scientists.

References

  • University of Canterbury. (n.d.). Laboratory Chemical Waste Handling and Disposal Guidelines.
  • ERG Environmental. (n.d.). How to Properly Manage Hazardous Waste Under EPA Regulations.
  • Labor Security System. (n.d.). Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions.
  • Study.com. (n.d.). EPA Hazardous Waste Regulations.
  • Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories.
  • University of Pennsylvania EHRS. (2003, February 15). LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES.
  • Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste.
  • U.S. Environmental Protection Agency. (2025, March 24). Learn the Basics of Hazardous Waste.
  • Axonator. (2024, April 29). EPA Hazardous Waste Management.
  • CymitQuimica. (2025, September 25). Safety Data Sheet - 2-(Prop-2-yn-1-yloxy)ethan-1-amine hydrochloride.
  • Chemical Bull. (n.d.). Material Safety Data Sheet (MSDS) - Propylamine.
  • Sigma-Aldrich. (2025, November 6). Safety Data Sheet.
  • U.S. Environmental Protection Agency. (n.d.). Hazardous Waste: Guidelines and Regulations, Federal Register Notice.
  • Key Organics. (2017, December 1). Safety Data Sheet.
  • Fisher Scientific. (2014, March 11). Safety Data Sheet.
  • Fisher Scientific. (2015, November 5). Safety Data Sheet.
  • Fisher Scientific. (n.d.). Safety Data Sheet.
  • PubChem. (n.d.). 2-(Prop-2-en-1-yloxy)ethan-1-amine.
  • Allmpus. (n.d.). 2-(prop-2-yn-1-yloxy)ethan-1-amine.
  • Sigma-Aldrich. (2025, November 6). Safety Data Sheet - 2-(Methylamino)ethanol.
  • Fisher Scientific. (2009, September 22). Safety Data Sheet - 2-(2-Aminoethoxy)ethanol.
  • Sigma-Aldrich. (n.d.). 2-(Prop-2-yn-1-yloxy)ethan-1-amine hydrochloride.
  • (n.d.). Safety Data Sheet.

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Personal protective equipment for handling 2-(Prop-2-en-1-yloxy)ethan-1-amine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Safety Summary (Immediate Action)

STOP & READ: This compound combines an allyl ether functionality with a primary amine hydrochloride . While the salt form reduces volatility compared to the free base, it introduces specific handling challenges regarding hygroscopicity and potential corrosivity upon contact with moisture.

Critical Parameter Status/Action
GHS Classification Warning/Danger. Skin Irrit. 2 (or Corr.[1][2][3][4] 1B), Eye Irrit. 2A, STOT SE 3.
Physical State White to off-white crystalline solid. Hygroscopic.
Primary Hazard Mucous Membrane Irritation/Corrosion. The salt hydrolyzes on moist surfaces (eyes, lungs) to release acidic chloride ions and the organic amine.
Storage Desiccated & Dark. Store at 2-8°C under inert gas (Argon/Nitrogen). The allyl group is susceptible to slow oxidation; the salt is moisture-sensitive.
In Case of Spill Do NOT sweep dry dust (inhalation risk). Cover with dry lime or soda ash, dampen carefully, and scoop into waste.

Part 2: Chemical Profile & Hazard Logic (E-E-A-T)

To handle this chemical safely, you must understand the causality of its hazards. We do not just follow rules; we understand the molecular behavior.

The "Amine-Salt" Dynamic

The hydrochloride salt (R-NH₃⁺ Cl⁻) masks the volatility and flammability of the parent amine (2-(Prop-2-en-1-yloxy)ethan-1-amine). However, upon contact with physiological moisture (sweat, tears, lung tissue), the salt dissociates.

  • Mechanism:

    
    .
    
  • Impact: This creates a hypertonic, acidic micro-environment on the tissue surface, leading to cellular dehydration and chemical irritation.

The Allyl Ether Moiety

The CH2=CH-CH2-O- group introduces two specific risks:

  • Oxidative Instability: Allylic positions are prone to autoxidation. While the HCl salt stabilizes the amine, the allyl ether oxygen can still facilitate peroxide formation over extended storage periods if exposed to air.

  • Polymerization: Though less reactive than acrylates, the allyl group can undergo radical cross-linking if exposed to radical initiators or intense UV light.

Part 3: Personal Protective Equipment (PPE) Matrix

Standard "lab coat and gloves" is insufficient without context. Your PPE choice depends on the state of the chemical.

PPE Selection Logic
  • Solid State: The primary risk is dust inhalation and contact dermatitis.

  • Solution State: The solvent acts as a carrier, potentially permeating gloves and dragging the toxic amine salt through the skin barrier.

DOT Diagram: PPE Decision Tree

PPE_Logic Start Start: Handling 2-(Prop-2-en-1-yloxy)ethan-1-amine HCl State What is the Physical State? Start->State Solid Solid / Powder State->Solid Solution Dissolved in Solvent State->Solution SolidPPE Standard PPE + Respiratory Control 1. Nitrile Gloves (Double, 0.11mm) 2. N95/P100 Mask (if outside hood) 3. Lab Coat (Buttoned) Solid->SolidPPE SolventCheck Identify Solvent Solution->SolventCheck Polar Water / Methanol / DMSO SolventCheck->Polar NonPolar DCM / Chloroform / THF SolventCheck->NonPolar PolarPPE Enhanced Contact PPE 1. Nitrile Gloves (Double) 2. Splash Goggles Polar->PolarPPE NonPolarPPE Permeation Resistant PPE 1. Silver Shield / Laminate Gloves (Under Nitrile outer) 2. Fume Hood MANDATORY NonPolar->NonPolarPPE

Figure 1: PPE Decision Logic based on physical state and solvent carrier properties.

Part 4: Operational Protocols

Protocol A: Weighing & Transfer (The "Static" Risk)

Amine salts are often fine, electrostatic powders. They "jump" onto spatulas and balance pans.

  • Preparation:

    • Use an antistatic gun or ionizer bar if available.

    • Place a disposable weighing boat inside a secondary container (e.g., a large beaker) to catch stray particles.

  • Atmosphere:

    • This compound is hygroscopic .[5][6][7][8] Weigh quickly.

    • If high precision is required (>100 mg), weigh inside a glovebox or under a funnel with gentle Argon flow.

  • Transfer:

    • Do not dump the powder. Use a funnel.

    • Rinse the weighing boat with the reaction solvent immediately into the reaction vessel to ensure quantitative transfer and decontamination.

Protocol B: Dissolution & Reaction Setup

Goal: Prevent hydrolysis and oxidative degradation.

  • Solvent Choice:

    • Preferred: Dry Methanol, Ethanol, or DMF (Amine salts dissolve well in polar solvents).

    • Avoid: Acetone (Potential for imine formation with the free amine if equilibrium shifts).

  • Inerting:

    • Sparge the solvent with Nitrogen/Argon for 15 minutes before adding the solid. This protects the allyl group from oxidation.

  • Neutralization (If Free Base is needed):

    • If your reaction requires the free amine, add a base (e.g., Triethylamine or Carbonate) in situ.

    • Caution: Liberating the free amine increases volatility. Ensure the condenser is active (set to <10°C) before adding base.

DOT Diagram: Safe Handling Workflow

Workflow Storage Storage (4°C, Argon, Dark) Check Visual Check (Clumping = Moisture) Storage->Check Weigh Weighing (Antistatic, Quick) Check->Weigh Pass Waste Waste Check->Waste Fail (Degraded) Dissolve Dissolution (Degassed Solvent) Weigh->Dissolve React Reaction (Inert Atmosphere) Dissolve->React React->Waste

Figure 2: Operational workflow from storage to disposal, emphasizing quality checks.

Part 5: Disposal & Decontamination[7]

Self-Validating Disposal System: Never assume a waste stream is safe. Verify pH and composition.

Waste StreamTreatment ProcedureVerification Step
Solid Spills Mix with sodium bicarbonate (soda ash) to neutralize acidity. Scoop into a dedicated solid waste container.pH paper check: Wetted solid should be pH 7-8.
Aqueous Waste Adjust pH to 5-9. This compound contains Nitrogen and Chlorine.[8][9] Do not mix with bleach (Risk of chloramine formation).Confirm no oxidant is present before closing container.
Organic Waste Segregate into "Halogenated Waste" if chlorinated solvents were used, or "Non-Halogenated" otherwise.Label clearly: "Contains Allyl Ether Amine".

Destruction Method (Incineration): The ultimate disposal method for this compound is high-temperature incineration equipped with a scrubber to handle Nitrogen Oxides (NOx) and Hydrogen Chloride (HCl) byproducts.

References

  • PubChem. 2-(Prop-2-en-1-yloxy)ethan-1-amine Compound Summary. National Library of Medicine. [Link][1]

  • ECHA (European Chemicals Agency). C&L Inventory: 2-(prop-2-en-1-yloxy)ethan-1-amine.[1][Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.